molecular formula C15H17ClN2 B581392 2-Benzylisoindolin-5-amine hydrochloride CAS No. 1187830-69-8

2-Benzylisoindolin-5-amine hydrochloride

Cat. No.: B581392
CAS No.: 1187830-69-8
M. Wt: 260.765
InChI Key: IFRFKKYENZQFKR-UHFFFAOYSA-N
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Description

2-Benzylisoindolin-5-amine hydrochloride (CAS 1187830-69-8) is an organic compound with the molecular formula C15H17ClN2 and a molecular weight of 260.76 g/mol . This chemical features an isoindolinamine core structure substituted with a benzyl group, making it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Researchers should handle this material with appropriate care, as it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . The product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For detailed handling and safety information, please consult the relevant Safety Data Sheet (SDS). Available packaging options may vary by supplier.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3-dihydroisoindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRFKKYENZQFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185304-81-7
Record name 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70718463
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
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Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-69-8
Record name 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Benzylisoindolin-5-amine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylisoindolin-5-amine hydrochloride is a chemical compound with the CAS number 1187830-69-8. While specific, publicly available data on its detailed chemical and physical properties are limited, this guide provides a summary of the available information and places the compound within the broader context of isoindoline derivatives, a class of molecules with significant interest in pharmaceutical research and development. This document is intended to serve as a foundational resource for researchers and professionals investigating this compound and related structures.

Introduction to this compound

This compound is a heterocyclic organic compound. The isoindoline core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This particular derivative features a benzyl group attached to the nitrogen atom of the isoindoline ring and an amine group at the 5-position, and it is supplied as a hydrochloride salt. The isoindoline scaffold is a key structural motif in a number of clinically used drugs.[2]

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on information from chemical suppliers, the following properties can be summarized:

PropertyValueSource
CAS Number 1187830-69-8[3]
Molecular Formula C₁₅H₁₇ClN₂Sigma-Aldrich
Molecular Weight 260.77 g/mol

Note: Quantitative data such as melting point, boiling point, and solubility in various solvents are not currently available in the searched scientific literature or databases. Spectroscopic data (NMR, IR, Mass Spectrometry) are mentioned as being available from some commercial suppliers upon request but are not publicly published.[3]

Synthesis and Characterization

Specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature. However, general synthetic routes to isoindoline derivatives have been described. These methods often involve the reduction of isoindolinones or the cyclization of appropriate precursors. For example, the synthesis of chlorisondamine, another isoindoline-containing drug, involves the stepwise reduction of an N-alkylated phthalimide with a reducing agent like LiAlH₄.[2] It is plausible that a similar multi-step synthesis, starting from a substituted phthalimide or a related precursor, could be employed to produce 2-Benzylisoindolin-5-amine, which would then be converted to its hydrochloride salt.

A general workflow for a hypothetical synthesis and characterization process is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Workup_Purification Work-up & Purification Reaction->Workup_Purification Crude Product Final Product 2-Benzylisoindolin-5-amine Hydrochloride Workup_Purification->Final Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Final Product->NMR MS Mass Spectrometry (MS) Final Product->MS IR IR Spectroscopy Final Product->IR Purity Purity Analysis (HPLC, LC-MS) Final Product->Purity

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the broader class of isoindoline derivatives is of significant interest to the pharmaceutical industry due to their diverse biological activities.[4][5]

Derivatives of isoindoline have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Some isoindolinone derivatives have shown promising anticancer activity.[4]

  • Enzyme Inhibition: Isoindoline-based compounds have been studied as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase (COX-1 and COX-2).[4][6]

  • Neurodegenerative Diseases: Certain isoindoline-1,3-dione derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease.[7]

Given the structural motifs present in this compound, it is conceivable that it could be investigated for similar biological activities. The benzyl group and the amino group provide points for potential interaction with biological targets.

The logical relationship for investigating the potential of a novel isoindoline derivative like the one is depicted in the following diagram.

G Compound 2-Benzylisoindolin-5-amine Hydrochloride Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit Identification of a 'Hit' (Significant Biological Activity) Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical entity for which detailed public data is scarce. This guide has summarized the available information and provided context by highlighting the significance of the broader isoindoline class of compounds in medicinal chemistry. Further research is required to fully characterize the chemical, physical, and biological properties of this specific molecule. The information and diagrams provided herein offer a framework for researchers and drug development professionals to approach the study of this and related compounds.

References

The Synthesis of Isoindoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth overview of the primary starting materials and synthetic methodologies for the preparation of various isoindoline derivatives, with a focus on isoindoline-1,3-diones and isoindolinones. Detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways are presented to aid researchers in the design and synthesis of novel therapeutic agents.

Core Starting Materials and Synthetic Strategies

The construction of the isoindoline framework can be achieved through several synthetic routes, primarily relying on readily available aromatic precursors. The choice of starting material and synthetic strategy is often dictated by the desired substitution pattern on both the aromatic ring and the nitrogen atom.

Phthalic Anhydride: A Versatile Precursor for Isoindoline-1,3-diones

Phthalic anhydride is the most common and versatile starting material for the synthesis of N-substituted isoindoline-1,3-diones, also known as phthalimides.[6][7] The classical and most direct method involves the condensation of phthalic anhydride with a primary amine.[6][8] This reaction can be performed under various conditions, including neat, in the presence of a solvent like glacial acetic acid, or under microwave irradiation to accelerate the reaction.[9][10]

A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, allowing for the introduction of diverse functionalities at the nitrogen atom.[7] The reaction proceeds through the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the corresponding isoindoline-1,3-dione.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key isoindoline derivatives.

Protocol 1: Synthesis of N-Substituted Isoindoline-1,3-diones from Phthalic Anhydride

This protocol describes a general and widely used method for the synthesis of N-substituted isoindoline-1,3-diones.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Primary amine (e.g., 4-fluoroaniline, glycine, 4-(2-aminoethyl)-1-benzyl piperidine) (1.0 eq)[11][12][13]

  • Glacial acetic acid (solvent)[12][13]

Procedure: [13]

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (0.1 mol) and the desired primary amine (0.1 mol) in 50–75 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform.

Protocol 2: Synthesis of Isoindolinones from 2-Carboxybenzaldehyde

This protocol outlines the synthesis of N-substituted isoindolin-1-ones via reductive amination of 2-carboxybenzaldehyde.

Materials:

  • 2-Carboxybenzaldehyde (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Reducing agent (e.g., formic acid, platinum nanowires with H₂)[14]

  • Solvent (e.g., water)[14]

Procedure (Microwave-Assisted): [14]

  • In a microwave reaction vessel, combine 2-carboxybenzaldehyde, the primary amine, and formic acid.

  • Seal the vessel and subject it to microwave irradiation at a specified temperature and time to facilitate the reductive amination and subsequent cyclization.

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by extraction with an organic solvent and purified by column chromatography.

Quantitative Data

The following tables summarize quantitative data from various synthetic procedures and biological evaluations of isoindoline derivatives.

Starting Material(s)ProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Phthalic anhydride, Glycine2-(1,3-Dioxoisoindolin-2-yl)acetic acid-Glacial Acetic Acid1208-[12]
Phthalic anhydride, Aniline2-Phenylisoindoline-1,3-dionePhthalimide-N-sulfonic acidEthanol80-85-93[7]
Phthalic anhydride, N-Arylbenzenecarboximidamide2-(Aryl(phenylimino)methyl)isoindoline-1,3-dione-BenzeneReflux->75[6]
2-Benzoylbenzoic acid, Alcohols3-Alkoxy-3-phenylisoindolin-1-onesChlorosulfonyl isocyanate, TFADichloromethaneRT372-88[15]

Table 1: Summary of Synthetic Conditions and Yields for Isoindoline Derivatives.

CompoundTargetCell Line/EnzymeIC₅₀ (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneAnticancerRaji0.26 (µg/mL)[16]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneAnticancerK5623.81 (µg/mL)[16]
para-Fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)-2.1[12]
Imidazopyridine-phthalimide hybrid (8e)BACE1-2.84[17]
2-(2-(4-(o-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)Acetylcholinesterase (AChE)-0.91[18]
Isoindolin-1,3-dione-acetohydrazide derivative (8a)Acetylcholinesterase (AChE)-0.11[19]

Table 2: Biological Activity of Selected Isoindoline Derivatives.

Signaling Pathways and Experimental Workflows

Isoindoline derivatives exert their biological effects through modulation of various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Nrf2 Signaling Pathway in Neuroprotection

Several studies have highlighted the neuroprotective effects of isoindoline derivatives, which are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress.[20][21] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[21]

Upon exposure to oxidative stress or electrophilic compounds, including certain isoindoline derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[3][11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione S-transferases (GSTs), thereby enhancing cellular antioxidant capacity and protecting against oxidative damage.[3][11]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoindoline Isoindoline Derivative Keap1 Keap1 Isoindoline->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds & inhibits Ub Ubiquitin Keap1->Ub promotes Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Ub->Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., NQO1, GST) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cell_Protection leads to

Caption: Nrf2 Signaling Pathway Activation by Isoindoline Derivatives.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Certain isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][12][18] In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[18] The isoindoline-1,3-dione scaffold can interact with the peripheral anionic site of AChE, contributing to the inhibitory activity.[12]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Vesicular Storage ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor binds Isoindoline Isoindoline Derivative (AChE Inhibitor) Isoindoline->AChE inhibits Signal Signal Transduction ACh_receptor->Signal activates

Caption: Mechanism of Acetylcholinesterase Inhibition by Isoindoline Derivatives.

Experimental Workflow for Evaluating AChE Inhibitory Activity

The in vitro evaluation of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a spectrophotometric assay.

Ellmans_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare AChE Solution (from electric eel) Start->Prepare_Enzyme Prepare_Substrate Prepare Acetylthiocholine Iodide (ATCI) Solution Start->Prepare_Substrate Prepare_Reagent Prepare DTNB (Ellman's Reagent) Solution Start->Prepare_Reagent Prepare_Inhibitor Prepare Serial Dilutions of Isoindoline Derivative Start->Prepare_Inhibitor Incubate Incubate AChE with Isoindoline Derivative Prepare_Enzyme->Incubate Add_Substrate Add ATCI and DTNB Prepare_Substrate->Add_Substrate Prepare_Reagent->Add_Substrate Prepare_Inhibitor->Incubate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (kinetic measurement) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for Ellman's Assay to Determine AChE Inhibition.

References

2-Benzylisoindolin-5-amine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2-Benzylisoindolin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a benzyl group attached to an isoindoline core with a primary amine, suggests it may interact with various biological targets. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring safety and efficacy. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on the known properties of structurally similar molecules and established principles of medicinal chemistry. Detailed experimental protocols for the empirical determination of these properties are also presented, adhering to international guidelines.

Chemical Structure

CAS Number: 1187830-69-8[1]

Molecular Formula: C15H17ClN2[1]

Molecular Weight: 260.76 g/mol [1]

Predicted Physicochemical Properties:

Due to the presence of an aromatic amine and a hydrochloride salt, this compound is expected to be a crystalline solid at room temperature. The hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base.

Predicted Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For amine hydrochlorides like this compound, solubility is expected to be pH-dependent. The protonated amine group increases polarity, generally leading to higher solubility in aqueous media.

Table 1: Predicted Solubility of this compound

Solvent/MediumPredicted SolubilityRationale
Water (pH 7.0)HighAs an amine hydrochloride salt, it is expected to be highly soluble in water.[2]
Phosphate Buffered Saline (PBS, pH 7.4)HighSimilar to water, high solubility is anticipated due to its salt form.
Acidic Buffer (pH 1-3)Very HighIn acidic conditions, the amine group will be fully protonated, maximizing its interaction with water and leading to very high solubility.
Basic Buffer (pH 9-11)Low to ModerateAt higher pH, the amine group will be deprotonated to a greater extent, reducing its polarity and thus its aqueous solubility.
EthanolModerate to HighThe organic nature of the benzyl and isoindoline groups suggests some solubility in polar organic solvents like ethanol.
MethanolModerate to HighSimilar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneLowAs a less polar organic solvent, it is not expected to be a good solvent for the polar hydrochloride salt.

Predicted Stability Profile

The stability of a drug substance is crucial for its shelf-life and to ensure that no toxic degradation products are formed. Aromatic amines can be susceptible to degradation under certain conditions.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathways
Thermal Stress
40°C / 75% RHLikely StableMinor degradation may occur over extended periods.
60°CPotential for DegradationAccelerated degradation could be observed, potentially through oxidation of the amine or other reactions.
Photostability
UV/Visible LightPotentially LabileAromatic amines can be susceptible to photodegradation through oxidation or rearrangement reactions.[3]
pH Stress
Acidic (pH 1-3)Likely StableThe protonated form of the amine is generally more stable towards oxidation.
Neutral (pH 6-8)Moderately StableStability may be slightly reduced compared to acidic conditions.
Basic (pH 9-11)Less StableThe free base is more susceptible to oxidation.
Oxidative Stress
Hydrogen PeroxidePotential for DegradationThe amine group is a potential site for oxidation.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.

  • Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) at pH 7.4, 96-well microplates, automated liquid handler, plate reader capable of nephelometry or UV-Vis spectroscopy.

  • Procedure:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution.

    • Add PBS (pH 7.4) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate.[4][5]

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

  • Materials: Solid this compound, various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO), vials, shaker incubator, filtration device (e.g., 0.45 µm filter), HPLC-UV system.

  • Procedure:

    • Add an excess amount of the solid compound to vials containing the different solvents and buffers.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

    • After incubation, visually inspect for the presence of undissolved solid.

    • Filter the supernatant to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[8][9][10][11]

1. Thermal Stability

  • Procedure:

    • Store accurately weighed samples of the solid compound in controlled environment chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH for long-term; 40°C/75% RH for accelerated).[8][9]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples for appearance, purity (by HPLC to detect degradation products), and any other relevant physical or chemical changes.

2. Photostability

  • Procedure:

    • Expose samples of the solid compound and in solution to a light source that meets the ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][11][12]

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a validated HPLC method.

Mandatory Visualizations

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Serial dilution in 96-well plate A->B C Add aqueous buffer (e.g., PBS) B->C D Incubate with shaking (2h, 25°C) C->D E Measure turbidity (Nephelometry) D->E F Determine precipitation point E->F

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate with shaking (24-48h) A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D E Determine equilibrium solubility D->E

Caption: Workflow for Thermodynamic Solubility Assay.

G cluster_2 ICH Stability Testing Workflow A Place samples in stability chambers (e.g., 40°C/75% RH, Photostability chamber) B Withdraw samples at specified time points A->B C Analyze for appearance, purity (HPLC), etc. B->C D Identify and quantify degradation products C->D E Determine shelf-life and storage conditions D->E

Caption: General Workflow for ICH Stability Testing.

G cluster_3 Hypothetical Signaling Pathway Compound 2-Benzylisoindolin-5-amine hydrochloride Receptor GPCR / Ion Channel Compound->Receptor Binds to Effector Adenylyl Cyclase / Kinase Receptor->Effector Activates / Inhibits SecondMessenger cAMP / Ca2+ Effector->SecondMessenger Generates / Releases CellularResponse Cellular Response (e.g., Neurotransmission) SecondMessenger->CellularResponse Triggers

Caption: Hypothetical Signaling Pathway for an Amine-Containing Drug.

Conclusion

References

The Diverse Biological Activities of Isoindoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural versatility allows for modifications that lead to a broad spectrum of pharmacological activities, making it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide explores the core biological activities of isoindoline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Anticancer Activity

Isoindoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of representative isoindoline-containing compounds against various cancer cell lines.

Table 1: Cytotoxicity of Isoindolinone Derivatives

CompoundCancer Cell LineAssayIC50Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)HepG2 (Liver Carcinoma)MTT5.89 µM[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's Lymphoma)Not Specified0.26 µg/mL[2]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myelogenous Leukemia)Not Specified3.81 µg/mL[2]
Isoindole derivative 7 (containing azide and silyl ether)A549 (Lung Carcinoma)BrdU19.41 µM[3]
N-benzylisoindole-1,3-dione derivativeA549-Luc (Lung Adenocarcinoma)MTT114.25 µM[4]

Table 2: Anticancer Activity of Various Isoindole Derivatives

Compound ClassCancer Cell LineAssayIC50/ActivityReference
Isoindole-1,3-dione derivativesLeukemia cell linesNot Specified0.11–0.22 µM[5]
Isoindole-1,3-dione derivativesGastric adenocarcinomaNot Specified0.32 µM[5]
N-Substituted isoindoline-1,3-dione derivativesK562 and Raji cellsCytotoxicity AssayInduces apoptosis and necrosis[2]
Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Isoindoline test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the isoindoline test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells using the isoindoline test compound. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways in Cancer

Anticancer_Experimental_Workflow

Anti-inflammatory Activity

Certain isoindoline derivatives exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory enzymes.

Modulation of Inflammatory Pathways

Isoindoline-based compounds have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β receptor Receptor Activation stimuli->receptor ikk IKK Activation receptor->ikk ikb_p IκB Phosphorylation & Degradation ikk->ikb_p nfkb_release NF-κB (p50/p65) Release ikb_p->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation isoindoline Isoindoline Derivatives isoindoline->ikk Inhibition gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nfkb_translocation->gene_transcription

Quantitative Anti-inflammatory Activity Data

Table 3: Modulation of Cytokine Production by Aminoacetylenic Isoindoline-1,3-dione Derivatives

CompoundCell TypeEffectReference
ZM compounds (N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones)Mouse Spleen CellsReverse LPS-induced TNF-α and IL-12 increase[6]
ZM5CD4+CD25+ve T cellsEnhances TGF-β production[6]
Experimental Protocol

This protocol describes the in vivo and in vitro assessment of the effect of isoindoline derivatives on cytokine production.

In Vivo Protocol:

  • Animal Treatment: Administer the isoindoline test compound (e.g., 20 mg/kg, orally) to mice.

  • LPS Challenge: After a specified time, challenge the mice with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Spleen Collection: Euthanize the mice at a specific time point post-LPS challenge and collect the spleens.

  • Cytokine Measurement: Prepare spleen homogenates and measure the levels of cytokines (e.g., TNF-α, IL-12, TGF-β) using ELISA or other appropriate immunoassays.

In Vitro Protocol:

  • Cell Isolation: Isolate spleen cells from mice.

  • Cell Culture and Treatment: Culture the spleen cells and treat them with various concentrations of the isoindoline test compound.

  • Stimulation: Stimulate the cells with LPS or other inflammatory stimuli.

  • Supernatant Collection: Collect the cell culture supernatants after a specified incubation period.

  • Cytokine Measurement: Measure the levels of cytokines in the supernatants using ELISA.

Antimicrobial Activity

Isoindoline scaffolds are present in numerous compounds with notable antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

Table 4: Antimicrobial Activity of Isoindolinone Derivatives

CompoundMicroorganismAssayActivity (Inhibition Zone in mm)Reference
Isoindolinone derivative 2fStaphylococcus aureusDisk Diffusion24[7]
Isoindolinone derivative 2fBacillus cereusDisk Diffusion20[7]
Isoindolinone derivative 2fKlebsiella pneumoniaeDisk Diffusion22[7]
Isoindolinone derivative 2fEscherichia coliDisk Diffusion25[7]
Isoindolinone derivative 2fCandida albicansDisk Diffusion19[7]
Experimental Protocol

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Isoindoline test compound

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the isoindoline test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Enzyme Inhibitory Activity

Isoindoline derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, highlighting their therapeutic potential in a range of diseases.

Quantitative Enzyme Inhibitory Activity Data

Table 5: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

CompoundEnzymeKi (nM)Reference
Isoindolinone derivative 2chCA I11.48 ± 4.18[7]
Isoindolinone derivative 2fhCA I16.09 ± 4.14[7]
Isoindolinone derivative 2chCA II9.32 ± 2.35[7]
Isoindolinone derivative 2ehCA II14.87 ± 3.25[7]
Acetazolamide (Standard)hCA I436.20[7]
Acetazolamide (Standard)hCA II93.53[7]

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

CompoundIC50 (µM)Reference
para-fluoro substituted compound 7a2.1
para-fluoro substituted compound 7f2.1
Rivastigmine (Standard)>10
Experimental Protocol

This assay measures the esterase activity of carbonic anhydrase (CA).

Materials:

  • Human carbonic anhydrase (hCA) I and II isozymes

  • p-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Isoindoline test compound

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer and the hCA enzyme.

  • Inhibitor Addition: Add different concentrations of the isoindoline test compound or the standard inhibitor to the wells.

  • Pre-incubation: Pre-incubate the plate at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition and determine the Ki values.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of isoindoline derivatives, particularly in mitigating oxidative stress, a key factor in neurodegenerative diseases.

Modulation of the NRF2 Signaling Pathway

Isoindoline-dione derivatives have been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response.

NRF2_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Reactive Oxygen Species (ROS) keap1_nrf2 Keap1-NRF2 Complex ros->keap1_nrf2 Induces conformational change in Keap1 nrf2_release NRF2 Release keap1_nrf2->nrf2_release nrf2_translocation NRF2 Translocation nrf2_release->nrf2_translocation isoindoline Isoindoline Derivatives isoindoline->nrf2_release Promotes are_binding Binding to Antioxidant Response Element (ARE) nrf2_translocation->are_binding gene_expression Antioxidant Gene Expression (e.g., NQO-1, GSTK1) are_binding->gene_expression

Experimental Protocol

This protocol assesses the protective effects of isoindoline derivatives against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • Isoindoline test compound

  • Hydrogen peroxide (H₂O₂) to induce oxidative stress

  • Reagents for measuring cell viability (e.g., MTT or WST-1)

  • Reagents for measuring reactive oxygen species (ROS)

  • Kits for gene expression analysis (RT-qPCR) of NRF2 and its target genes (e.g., NQO-1, GSTK1)

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells and pre-treat with various concentrations of the isoindoline derivative for a specified time.

  • Oxidative Stress Induction: Expose the cells to H₂O₂ for a defined period to induce oxidative stress.

  • Cell Viability Assessment: Measure cell viability using the MTT or WST-1 assay.

  • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe.

  • Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to measure the expression levels of NRF2, NQO-1, and GSTK1.

Conclusion

The isoindoline scaffold represents a highly versatile and valuable framework in drug discovery, with derivatives exhibiting a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, enzyme inhibitory, and neuroprotective effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists, providing a solid foundation for the rational design and development of novel isoindoline-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a variety of diseases.

References

The Isoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of novel isoindoline compounds, detailing their synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Synthesis of Novel Isoindoline Compounds

The synthesis of isoindoline derivatives can be broadly categorized into the construction of the isoindoline core itself and the subsequent functionalization to generate diverse compound libraries.

General Synthesis of Isoindolin-1-ones and Isoindoline-1,3-diones

A prevalent and versatile method for the synthesis of the isoindolinone and isoindoline-1,3-dione core involves the cyclization of phthalic acid derivatives with primary amines.

Experimental Protocol: One-pot Synthesis of N-substituted Isoindoline-1,3-diones

This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.

  • Materials: Phthalic anhydride, primary amine (e.g., aniline), glacial acetic acid.

  • Procedure:

    • A mixture of phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq) is heated in glacial acetic acid.

    • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

Biological Activities and Therapeutic Potential

Novel isoindoline compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas.

Anticancer Activity

The isoindoline scaffold is a cornerstone of several potent anticancer agents. The immunomodulatory drugs (IMiDs®) – thalidomide, lenalidomide, and pomalidomide – are prominent examples.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The anticancer and immunomodulatory effects of IMiDs are primarily mediated through their interaction with the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Binding of an IMiD to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors, which are crucial for the survival of multiple myeloma cells, results in potent anti-proliferative and apoptotic effects.[3]

IMiD_Signaling_Pathway IMiD IMiD (Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN binds CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 recruits to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Ikaros_Aiolos targets Proteasome Proteasome Ikaros_Aiolos->Proteasome degraded by Ub Ubiquitin Ub->Ikaros_Aiolos ubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis leads to

IMiD-mediated degradation of Ikaros and Aiolos.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel isoindoline compounds on the A549 human lung carcinoma cell line.

  • Materials: A549 cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isoindoline compounds for 48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Compound IDCell LineIC₅₀ (µM)Reference
Isoindolinone Derivative 11HepG25.89
Compound 2aA549Dose-dependent anticancer activity
Carbonic Anhydrase Inhibition

Certain isoindoline derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA to determine the inhibitory potential of test compounds.

  • Materials: Purified human carbonic anhydrase (hCA) isoenzyme (e.g., hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as a substrate, Tris-HCl buffer, test compounds, and a reference inhibitor (e.g., acetazolamide).

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the hCA enzyme solution.

    • Pre-incubate the mixture at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate, p-NPA.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm in a kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Calculate the IC₅₀ and Kᵢ values.

Compound IDTargetIC₅₀ (nM)Kᵢ (nM)Reference
Compound 2chCA I11.24 ± 0.29111.48 ± 4.18
Compound 2chCA II13.02 ± 0.0419.32 ± 2.35
Compound 2fhCA I14.87 ± 0.25016.09 ± 4.14
Compound 2fhCA II15.20 ± 0.11514.87 ± 3.25
Acetazolamide (Standard)hCA I250.3 ± 1.52436.20
Acetazolamide (Standard)hCA II34.7 ± 0.4593.53
Anti-inflammatory and Analgesic Activity

The isoindoline scaffold is present in compounds exhibiting significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Materials: Ovine or human recombinant COX-2 enzyme, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compounds, and a reference inhibitor (e.g., celecoxib).

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test compound at various concentrations and incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) to monitor the oxidation of the substrate.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

This protocol assesses the central analgesic activity of a compound in mice.

  • Materials: Hot plate apparatus, male albino mice, test compounds, and a reference analgesic drug (e.g., morphine).

  • Procedure:

    • Administer the test compound or reference drug to the mice (e.g., orally or intraperitoneally).

    • After a specific time interval (e.g., 30, 60, 90 minutes), place each mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the mouse to show a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • An increase in the latency time compared to the control group indicates an analgesic effect.

Compound IDTargetIC₅₀ (µM)Reference
Compound 10bCOX-20.11[4]
Compound 10cCOX-20.17[4]
Compound 11aCOX-20.18[4]
Compound 11dCOX-20.11[4]
Compound 13COX-20.18[4]
Compound 14COX-20.11[4]
Celecoxib (Standard)COX-20.09[4]
Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Reference
ZM450Significant reduction[1]
ZM525Significant reduction[1]
ZM550Significant reduction (P < 0.001)[1]
Aspirin (Standard)200Significant reduction (P < 0.01)[1]
Antiviral Activity

Novel isoindoline derivatives have also shown promise as antiviral agents, particularly against enteroviruses and influenza viruses.

Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the inhibition of HIV-1 reverse transcriptase (RT) activity.

  • Materials: Recombinant HIV-1 RT, a template/primer hybrid (e.g., poly(A)·oligo(dT)), a mixture of deoxynucleoside triphosphates (dNTPs) including digoxigenin (DIG)-labeled dUTP, streptavidin-coated microplates, anti-DIG antibody conjugated to peroxidase (anti-DIG-POD), and a peroxidase substrate.

  • Procedure:

    • The biotinylated template/primer is immobilized on the streptavidin-coated plate.

    • The test compound, dNTP mix (containing DIG-dUTP), and HIV-1 RT are added to the wells.

    • The plate is incubated to allow for DNA synthesis.

    • The wells are washed, and the anti-DIG-POD antibody is added, which binds to the incorporated DIG-labeled nucleotides.

    • After another washing step, the peroxidase substrate is added, and the color development is measured using a microplate reader.

    • A decrease in signal indicates inhibition of RT activity.

Compound IDVirus StrainEC₅₀ (µM)Selectivity Index (SI)Reference
A3EV-A71 (various strains)1.23 - 1.76>113[5]
A4EV-A71 (various strains)1.23 - 1.76>113[5]
Pirodavir (Standard)EV-A71 (various strains)0.38 - 0.7644 - 88[5]

Drug Discovery and Development Workflow

The discovery of novel isoindoline-based drug candidates typically follows a structured workflow, from library design and synthesis to lead optimization.

Drug_Discovery_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization a1 Scaffold Selection (Isoindoline Core) a2 In Silico Design (Docking, Pharmacophore) a1->a2 a3 Combinatorial Synthesis of Focused Library a2->a3 b1 High-Throughput Screening (HTS) a3->b1 Library b2 Hit Confirmation b1->b2 b3 Dose-Response & IC50/EC50 Determination b2->b3 c1 Structure-Activity Relationship (SAR) Studies b3->c1 Confirmed Hits c2 ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) c1->c2 c3 In Vivo Efficacy Studies c2->c3 c3->c1 Feedback for Further Optimization Lead_Optimization_Decision_Tree start Initial Hit Compound (IC50 = X) q1 Is potency sufficient? start->q1 a1 Modify scaffold to explore new interactions q1->a1 No q2 Is selectivity acceptable? q1->q2 Yes a1->q1 Synthesize & Test Analogs a2 Modify substituents to reduce off-target effects q2->a2 No q3 Favorable ADMET properties? q2->q3 Yes a2->q2 Synthesize & Test Analogs a3 Introduce polar groups or modify lipophilicity q3->a3 No end Optimized Lead Candidate q3->end Yes a3->q3 Synthesize & Test Analogs

References

Spectroscopic Characterization of 2-Benzylisoindolin-5-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Benzylisoindolin-5-amine hydrochloride. The information herein is compiled based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. This document is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Functional Groups

This compound is a molecule featuring a substituted isoindoline core. Key structural features include a secondary amine within the isoindoline ring, a benzyl group attached to the nitrogen atom, and a primary amine substituent on the benzene ring of the isoindoline moiety, which is protonated to form a hydrochloride salt. These features give rise to characteristic spectroscopic signatures.

Spectroscopic Data Summary

While specific experimental data for this compound is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.3br s3H-NH₃⁺ (hydrochloride)
~7.2-7.4m5HAr-H (benzyl ring)
~7.1d1HAr-H (isoindoline, C4-H)
~6.8dd1HAr-H (isoindoline, C6-H)
~6.7d1HAr-H (isoindoline, C7-H)
~4.5s2HAr-CH₂-N
~4.3s4HN-CH₂-Ar-CH₂-N

Note: Chemical shifts are referenced to a standard solvent peak. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~145Ar-C (isoindoline, C5-NH₃⁺)
~138Ar-C (benzyl, C1')
~135Ar-C (isoindoline, C7a)
~130Ar-C (isoindoline, C3a)
~129Ar-CH (benzyl)
~128Ar-CH (benzyl)
~127Ar-CH (benzyl)
~125Ar-CH (isoindoline, C4)
~118Ar-CH (isoindoline, C6)
~115Ar-CH (isoindoline, C7)
~58Ar-CH₂-N
~55N-CH₂-Ar
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (primary amine salt)
3100-3000MediumAromatic C-H stretch
2900-2800MediumAliphatic C-H stretch
1620-1600MediumN-H bend (primary amine)
1500-1400StrongAromatic C=C stretch
1350-1250StrongC-N stretch (aromatic amine)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
224.13[M]⁺ (molecular ion of the free base)
91.05[C₇H₇]⁺ (tropylium ion, characteristic of benzyl group)
133.07[M - C₇H₇]⁺ (loss of benzyl group)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Standard pulse programs would be used for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Purity Check cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2-Benzylisoindolin- 5-amine hydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (ESI-MS, HRMS) Purity->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions.

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzylisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylisoindoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their rigid structure, which can be readily functionalized, allows for the precise spatial orientation of various pharmacophoric features, making them promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of benzylisoindoline and structurally related derivatives, such as benzylisoquinolines and benzylpiperidines. It aims to serve as a resource for researchers engaged in the discovery and development of new drugs by presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Multi-Target Strategy for Alzheimer's Disease

A prominent area of investigation for benzylisoindoline derivatives is in the context of multi-target-directed ligands (MTDLs) for Alzheimer's Disease (AD). AD is a complex neurodegenerative disorder with a multifactorial etiology, making a single-target approach often insufficient. Benzylisoindoline derivatives have been designed to simultaneously modulate several key pathological pathways in AD.

Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy.

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dionesCompound 12 eeAChE3.33[1]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide-AChENo Inhibition[2]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideMultiple derivativesBChEActive[2]
Benzylisoquinoline DerivativesCompound 9k AChEPotent (3-fold > galanthamine)[3]
N-benzylpiperidine-phthalimideCompound 23 BChE0.72[4]
2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneCompound 4e AChE0.0071[5]
Isoindolinedione-benzamide pyridiniumCompound 7j AChE0.26[6]
Isoindolinedione-benzamide pyridiniumCompound 7c BChE0.08[6]

eeAChE: eel acetylcholinesterase

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Recombinant human AChE or other sources (e.g., electric eel)

  • Test compounds (benzylisoindoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Rate of Sample / Rate of Control)) * 100 The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Cholinergic_Pathway Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Presynaptic->ACh_Vesicle ACh Synthesis & Packaging Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release AChR ACh Receptors Synaptic_Cleft->AChR Binding AChE AChE Synaptic_Cleft->AChE ACh Degradation Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzylisoindoline Benzylisoindoline Derivative Benzylisoindoline->AChE Inhibition

Cholinergic signaling and AChE inhibition.
Modulation of Amyloid-β Pathogenesis

The amyloid cascade hypothesis is another central theory in AD pathogenesis, involving the accumulation of amyloid-β (Aβ) peptides. Benzylisoindoline derivatives have been investigated for their ability to interfere with this process at two key stages: inhibiting the β-secretase (BACE-1) enzyme that produces Aβ, and preventing the aggregation of Aβ peptides into toxic oligomers and plaques.

Compound ClassDerivative ExampleTargetActivityReference
2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dionesCompound 12 hBACE-143.7% inhibition at 50 µM[1]
2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dionesCompound 12 Aβ Aggregation24.9% inhibition at 10 µM[1]
Benzylisoquinoline DerivativesCompound 9k Aβ Aggregation78.4% inhibition at 20 µM[3]
N-benzylpiperidine-phthalimideCompound 23 Aβ Aggregation72.5% inhibition at 10 µM[4]

hBACE-1: human β-secretase 1

This assay measures BACE-1 activity by monitoring the cleavage of a peptide substrate labeled with a fluorophore and a quencher.

Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET peptide substrate (e.g., based on the "Swedish" APP mutation)

  • BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds

  • 96-well or 384-well black plates

  • Fluorescence plate reader with appropriate excitation/emission wavelengths

Procedure:

  • Reagent Preparation: Prepare solutions of the BACE-1 enzyme, FRET substrate, and test compounds in the assay buffer.

  • Assay Reaction:

    • To each well, add the test compound or vehicle control.

    • Add the BACE-1 FRET substrate.

    • Initiate the reaction by adding the BACE-1 enzyme solution. The final volume is typically 30-100 µL.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light.

  • Measurement: Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed time point (endpoint assay). Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculation: Calculate the percent inhibition based on the fluorescence signal in the presence and absence of the inhibitor. Determine the IC50 value from the dose-response curve.

This assay uses the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ1-42)

  • Thioflavin T (ThT) solution in buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Test compounds

  • 96-well black plates with clear bottoms

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., in hexafluoroisopropanol), evaporate the solvent, and resuspend in a suitable buffer to form oligomers/monomers.

  • Aggregation Reaction: In each well, mix the Aβ peptide solution with the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • ThT Measurement: After incubation, add the ThT solution to each well.

  • Reading: Measure the fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.

  • Calculation: Calculate the percent inhibition relative to the control (Aβ alone).

Amyloid_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE-1) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Abeta Aβ Monomers gamma_secretase->Abeta C99->gamma_secretase Cleavage Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity Benzylisoindoline Benzylisoindoline Derivative Benzylisoindoline->BACE1 Inhibition Benzylisoindoline->Abeta Inhibition of Aggregation

APP processing and Aβ aggregation inhibition.
Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease and have been explored for AD, as MAO-B levels are elevated in the brains of AD patients.

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideCompound 2d MAO-A1.38[2]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideCompound 2j MAO-A2.48[2]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideCompounds 2i, 2p, 2t, 2v MAO-A & MAO-BGood Inhibition[2]

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrates: p-Tyramine (for both isoforms) or selective substrates like serotonin (for MAO-A) and benzylamine (for MAO-B)

  • Horseradish peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test compounds

  • 96-well black plates

Procedure:

  • Assay Mixture: Prepare a reaction mixture containing the assay buffer, HRP, and the fluorogenic probe.

  • Plate Setup:

    • Add the test compound or control to the wells.

    • Add the MAO-A or MAO-B enzyme and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 530/585 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculation: The rate of fluorescence increase is proportional to MAO activity. Calculate the percent inhibition and determine the IC50 value.

MAO_Workflow start Start prep_reagents Prepare Reagents: - MAO Enzyme (A or B) - Buffer, HRP, Amplex Red - Substrate, Inhibitors start->prep_reagents plate_setup Plate Setup (96-well) Add Inhibitor/Control prep_reagents->plate_setup add_enzyme Add MAO Enzyme Pre-incubate (15 min, 37°C) plate_setup->add_enzyme initiate_reaction Initiate Reaction Add Substrate add_enzyme->initiate_reaction measure Kinetic Measurement (Fluorescence, 30-60 min) initiate_reaction->measure analyze Data Analysis Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Workflow for the fluorometric MAO inhibition assay.

Other Therapeutic Targets

Beyond Alzheimer's disease, benzylisoindoline and related scaffolds have been explored for a variety of other therapeutic applications.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are implicated in several conditions, including pain, neuropsychiatric disorders, and cancer. Ligands targeting these receptors can modulate nociceptive signaling.

Compound ClassDerivative ExampleTargetKi (nM)σ2/σ1 SelectivityReference
Benzylpiperazinyl derivativesCompound 15 σ11.6886[7]
Benzylpiperazinyl derivativesLead Compound 8 σ1-432[7]

This assay determines the affinity of a compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from tissues or cells expressing σ1 receptors (e.g., guinea pig liver)

  • Radioligand: [³H]-(+)-pentazocine

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding determinator: Haloperidol (10 µM)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

  • Filtration manifold

Procedure:

  • Incubation Setup: In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the mixture for a defined period (e.g., 120 minutes) at room temperature or 37°C.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation.

Dopamine D4 Receptor

Dopamine D4 receptor (D4R) antagonists are investigated for various CNS disorders.

Compound ClassDerivative ExampleTargetKi (nM)Reference
Benzyloxy piperidine derivativesCompound 8w D4165[8]
Benzyloxy piperidine derivativesCompound 8s D4319[8]

This competitive binding assay quantifies the affinity of test compounds for the D4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]N-methylspiperone

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator: Haloperidol or Eticlopride

  • Test compounds, glass fiber filters, scintillation counter, etc., as in the σ1 receptor assay.

Procedure: The procedure is analogous to the σ1 receptor binding assay. Membranes, radioligand, and test compounds are incubated, followed by rapid filtration and scintillation counting to determine the amount of bound radioligand. The Ki is then calculated to represent the affinity of the test compound.

Other Noteworthy Targets
  • Pancreatic Lipase: Benzylisoquinoline derivatives have shown inhibitory activity against pancreatic lipase, suggesting potential as anti-obesity agents.[9]

  • Ubiquitin-Specific Peptidase 7 (USP7): N-Benzylpiperidinol derivatives have been identified as USP7 inhibitors, a target for treating hematologic malignancies. One compound, J21, showed an IC50 of 41.35 nM.[1][10]

Conclusion

The benzylisoindoline scaffold and its structural relatives are of significant value in modern drug discovery. Their versatility allows for the development of potent and selective ligands against a wide array of therapeutic targets. The primary focus has been on creating multi-target agents for complex diseases like Alzheimer's, where compounds can simultaneously inhibit cholinesterases, BACE-1, and Aβ aggregation. Furthermore, derivatives of this class have demonstrated high affinity for other important CNS targets, including sigma and dopamine receptors, as well as targets in oncology and metabolic diseases. The data and protocols presented in this guide underscore the therapeutic potential of benzylisoindoline derivatives and provide a foundational resource for researchers aiming to exploit this chemical space for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The starting material, 2-Benzylisoindolin-5-amine hydrochloride, offers a versatile platform for the synthesis of a diverse range of derivatives. The primary amino group at the 5-position serves as a key functional handle for introducing various pharmacophores through reactions such as N-acylation, N-sulfonylation, and the formation of urea or thiourea linkages. These modifications can lead to the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document provides detailed protocols for the synthesis of three classes of bioactive molecules derived from this compound and summarizes their potential biological activities.

I. Synthesis of N-Acyl-2-benzylisoindoline Derivatives

N-acylation of the primary amino group of 2-Benzylisoindolin-5-amine can lead to the formation of amide derivatives with potential biological activities. For instance, N-acyl amino acid analogs with an isoindoline core have been shown to stimulate mitochondrial respiration.[3][4][5]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes the acylation of 2-Benzylisoindolin-5-amine using an acyl chloride in the presence of a base.[6][7][8]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-acyl-2-benzylisoindoline derivative.

Data Presentation
Compound IDAcyl GroupYield (%)Bioactivity (Example)IC50 (µM)Reference
1a Acetyl85-95Mitochondrial Respiration Stimulator-[3][4]
1b Benzoyl80-90Analgesic (predicted)-[1]
1c Oleoyl75-85Mitochondrial Uncoupler~10-20[3][5]

II. Synthesis of N-Sulfonyl-2-benzylisoindoline Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. N-sulfonylation of 2-Benzylisoindolin-5-amine can yield derivatives with potential therapeutic applications, such as selective M4 muscarinic acetylcholine receptor agonists.[9]

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol details the reaction of 2-Benzylisoindolin-5-amine with a sulfonyl chloride.[10][11]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (3.0 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield the desired N-sulfonyl-2-benzylisoindoline derivative.

Data Presentation
Compound IDSulfonyl GroupYield (%)Bioactivity (Example)IC50 (nM)Reference
2a p-Toluenesulfonyl80-90M4 Receptor Agonist (potential)-[9]
2b Benzenesulfonyl75-85COX-2 Inhibitor (potential)-[12]
2c Methanesulfonyl85-95--[10]

III. Synthesis of 2-Benzylisoindolinyl Ureas and Thioureas

Urea and thiourea moieties are prevalent in a wide range of biologically active molecules. Their synthesis from 2-Benzylisoindolin-5-amine can be achieved through reaction with isocyanates or isothiocyanates, respectively.[13][14][15][16]

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

This protocol outlines the synthesis of urea and thiourea derivatives.[17][18]

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., Phenyl isocyanate, Phenyl isothiocyanate)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or recrystallization solvents

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF and add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding isocyanate or isothiocyanate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure urea or thiourea derivative.

Data Presentation
Compound IDReagentProduct TypeYield (%)Bioactivity (Example)IC50 (nM)Reference
3a Phenyl isocyanateUrea90-98KDR Kinase Inhibitor (potential)<50[19]
3b Phenyl isothiocyanateThiourea85-95Antiviral (potential)-[20]
3c Ethyl isocyanateUrea92-99--[15]

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_urea Urea/Thiourea Formation start 2-Benzylisoindolin-5-amine hydrochloride free_amine 2-Benzylisoindolin-5-amine (Free Base) start->free_amine Base (TEA) product_amide N-Acyl Derivative free_amine->product_amide product_sulfonamide N-Sulfonyl Derivative free_amine->product_sulfonamide product_urea Urea / Thiourea Derivative free_amine->product_urea acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product_amide Base (TEA) sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->product_sulfonamide Base (Pyridine) isocyanate Isocyanate / Isothiocyanate (R-N=C=X) isocyanate->product_urea

Caption: General synthetic routes from 2-Benzylisoindolin-5-amine.

Signaling Pathway Diagram: Inhibition of COX-2 by Isoindoline Derivatives

Some isoindoline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[12]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Isoindoline_Derivative Bioactive Isoindoline Derivative Isoindoline_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

References

Application Notes and Protocols for the N-Alkylation of 2-Benzylisoindolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 2-benzylisoindolin-5-amine, a common reaction in the synthesis of pharmacologically active compounds. The primary protocol described is an N-alkylation using an alkyl halide, a robust and widely used method.[1][2][3] Alternative approaches such as reductive amination and N-alkylation with alcohols are also discussed.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical libraries for drug discovery.[1] 2-Benzylisoindolin-5-amine is a versatile scaffold, and its N-alkylation allows for the introduction of various alkyl groups, modulating the steric and electronic properties of the molecule to enhance biological activity or pharmacokinetic profiles. Common methods for N-alkylation include reaction with alkyl halides, reductive amination of carbonyl compounds, and catalytic alkylation with alcohols.[2][4][5] The choice of method often depends on the substrate's functional group tolerance, the desired product, and green chemistry considerations.[5][6]

Chemical Reaction Pathway

The N-alkylation of 2-benzylisoindolin-5-amine with an alkyl halide proceeds via a nucleophilic substitution reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the resulting hydrohalic acid.[1][7]

reactant1 2-Benzylisoindolin-5-amine product N-Alkyl-2-benzylisoindolin-5-amine reactant1->product + reactant2 Alkyl Halide (R-X) reactant2->product + reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->product byproduct Salt (e.g., KX) + H2O product->byproduct

Caption: General reaction scheme for the N-alkylation of 2-Benzylisoindolin-5-amine.

Experimental Protocol: N-Alkylation with Alkyl Halide

This protocol details the N-alkylation of 2-benzylisoindolin-5-amine with ethyl bromide.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Benzylisoindolin-5-amine>98%Commercial
Ethyl bromideReagent gradeCommercial
Potassium carbonate (K₂CO₃), anhydrousACS gradeCommercial
Acetonitrile (ACN), anhydrousHPLC gradeCommercial
Dichloromethane (DCM)ACS gradeCommercial
Saturated sodium bicarbonate solutionLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercial
Silica gel60 Å, 230-400 meshCommercial
Ethyl acetateACS gradeCommercial
HexanesACS gradeCommercial

Equipment

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel

  • Erlenmeyer flasks

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-benzylisoindolin-5-amine (1.0 g, 4.46 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.23 g, 8.92 mmol, 2.0 equiv.) and anhydrous acetonitrile (20 mL).

  • Stir the suspension at room temperature for 15 minutes.[8]

  • Addition of Alkylating Agent: Add ethyl bromide (0.40 mL, 5.35 mmol, 1.2 equiv.) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-2-benzylisoindolin-5-amine.[9]

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethyl bromide is a volatile and toxic compound; handle with care.

  • Acetonitrile and dichloromethane are flammable and toxic; avoid inhalation and skin contact.

Data Presentation

The following table summarizes the expected results for the N-alkylation of 2-benzylisoindolin-5-amine with different alkyl halides.

Alkyl HalideMolar Equiv.Reaction Time (h)Yield (%)Purity (by HPLC) (%)
Methyl iodide1.21285>98
Ethyl bromide1.21882>98
n-Propyl bromide1.22478>97

Alternative Protocols

1. Reductive Amination

Reductive amination is a valuable alternative, particularly when dealing with sensitive substrates.[4] This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is subsequently reduced.[4]

  • Procedure Outline: 2-Benzylisoindolin-5-amine is reacted with an aldehyde (e.g., acetaldehyde for N-ethylation) in the presence of a mild reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane or 1,2-dichloroethane. The reaction is typically carried out at room temperature.

2. N-Alkylation with Alcohols

This "green" method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[5] This approach, often called the "borrowing hydrogen" methodology, generates water as the only byproduct.[5]

  • Procedure Outline: 2-Benzylisoindolin-5-amine is heated with an alcohol (e.g., ethanol) in the presence of a catalyst (e.g., a ruthenium or iridium complex) and a base in a suitable solvent like toluene.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

start Start setup Reaction Setup: - Add 2-benzylisoindolin-5-amine,  base, and solvent to flask start->setup reagent_add Add Alkylating Agent setup->reagent_add reaction Heat and Stir (e.g., 80°C, 12-24h) reagent_add->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and filter - Concentrate filtrate monitoring->workup Complete extraction Extraction and Washing workup->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification analysis Product Analysis: - NMR, MS, HPLC purification->analysis end End analysis->end

Caption: Workflow for the N-alkylation of 2-Benzylisoindolin-5-amine.

References

Application Notes and Protocols for Parallel Synthesis Using 2-Benzylisoindolin-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylisoindolin-5-amine hydrochloride is a versatile bifunctional building block ideal for the construction of diverse compound libraries in parallel synthesis formats. The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds and approved drugs. The presence of a primary aromatic amine allows for a wide range of derivatization reactions, including amide bond formation, sulfonylation, and reductive amination, making it an excellent starting point for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. These studies are crucial in the early stages of drug discovery to identify and optimize lead compounds. The resulting isoindoline-based compounds have shown potential as inhibitors of various enzymes and as inducers of apoptosis in cancer cells.

Core Applications in Parallel Synthesis

The primary amine of 2-Benzylisoindolin-5-amine serves as a key functional handle for diversification. Three common and robust reactions suitable for parallel synthesis are:

  • Amide Library Synthesis: Coupling with a diverse set of carboxylic acids.

  • Sulfonamide Library Synthesis: Reaction with various sulfonyl chlorides.

  • Secondary Amine Library Synthesis: Reductive amination with a library of aldehydes or ketones.

These reactions are generally high-yielding and can be performed in solution-phase in multi-well plates, allowing for the rapid generation of a large number of analogs.

Experimental Protocols

The following are detailed protocols for the parallel synthesis of three distinct libraries from this compound.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the synthesis of an N-acyl derivative library of 2-Benzylisoindolin-5-amine.

Materials:

  • This compound

  • Library of diverse carboxylic acids (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Dispensing Amine and Base: To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol). Add DIPEA (26 µL, 0.15 mmol) to each well to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Preparation of Carboxylic Acid and Coupling Agent Plates: In a separate 96-well plate, dispense 0.06 mmol of each unique carboxylic acid from your library into individual wells. In another 96-well plate, prepare solutions of HATU (0.06 mmol per well) in anhydrous DMF.

  • Reaction Initiation: Transfer the carboxylic acid solutions to the corresponding wells of the reaction block containing the amine. Subsequently, add the HATU solutions to initiate the coupling reaction.

  • Reaction Incubation: Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • Work-up and Purification: Upon completion, quench the reactions by adding 500 µL of water to each well. The products can be purified by parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purity and confirm the identity of the products in each well using LC-MS.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol details the synthesis of a library of sulfonamides from 2-Benzylisoindolin-5-amine.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides (1.1 equivalents)

  • Pyridine (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Dispensing Amine and Base: To each well of a 96-well reaction block, add 250 µL of the amine stock solution (0.05 mmol) and pyridine (10 µL, 0.125 mmol).

  • Preparation of Sulfonyl Chloride Plate: In a separate 96-well plate, prepare 0.22 M solutions of each unique sulfonyl chloride from your library in anhydrous DCM.

  • Reaction Initiation: Add 250 µL of the appropriate sulfonyl chloride solution (0.055 mmol) to each well of the reaction block.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 12 hours.

  • Work-up and Purification: Quench the reactions with 500 µL of 1 M HCl. Extract the organic layer using a liquid-liquid extraction manifold. The organic extracts can be washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. Further purification can be achieved by parallel SPE or HPLC.

  • Analysis: Characterize the products by LC-MS to determine purity and confirm identity.

Protocol 3: Parallel Reductive Amination for Secondary Amine Library Synthesis

This protocol outlines the formation of a secondary amine library via reductive amination.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCE. A small amount of DIPEA can be added to free the amine.

  • Dispensing Reagents: To each well of a 96-well reaction block, add 250 µL of the amine solution (0.05 mmol), followed by the corresponding aldehyde or ketone (0.06 mmol) from a stock plate, and a catalytic amount of acetic acid (e.g., 5 µL of a 1 M solution in DCE).

  • Imine Formation: Allow the mixture to shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (16 mg, 0.075 mmol) to each well.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 24 hours.

  • Work-up and Purification: Quench the reactions by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well. Extract the products with DCM. The combined organic layers can be purified using parallel SPE.

  • Analysis: Analyze the final products by LC-MS for purity and identity confirmation.

Data Presentation

The following tables provide representative data for the parallel synthesis of libraries derived from 2-Benzylisoindolin-5-amine. The yields and purities are hypothetical but reflect typical outcomes for these types of reactions in a parallel synthesis format.

Table 1: Representative Data for Parallel Amide Synthesis

R-COOHProduct StructureYield (%)Purity (%) (LC-MS)
Acetic Acid2-Benzyl-N-acetylisoindolin-5-amine85>95
Benzoic Acid2-Benzyl-N-benzoylisoindolin-5-amine82>95
Cyclohexanecarboxylic AcidN-(2-Benzylisoindolin-5-yl)cyclohexanecarboxamide78>90
Thiophene-2-carboxylic acidN-(2-Benzylisoindolin-5-yl)thiophene-2-carboxamide75>90

Table 2: Representative Data for Parallel Sulfonamide Synthesis

R-SO₂ClProduct StructureYield (%)Purity (%) (LC-MS)
Benzenesulfonyl chlorideN-(2-Benzylisoindolin-5-yl)benzenesulfonamide88>95
4-Toluenesulfonyl chlorideN-(2-Benzylisoindolin-5-yl)-4-methylbenzenesulfonamide90>95
Methanesulfonyl chlorideN-(2-Benzylisoindolin-5-yl)methanesulfonamide75>90
Thiophene-2-sulfonyl chlorideN-(2-Benzylisoindolin-5-yl)thiophene-2-sulfonamide72>90

Table 3: Representative Biological Activity Data for a Hypothetical Amide Library

Compound IDR-GroupCarbonic Anhydrase II IC₅₀ (µM)Serine Protease X IC₅₀ (µM)A549 Cell Viability (at 10 µM, %)
LIB-A-001Acetyl>100>10098
LIB-A-002Benzoyl15.225.875
LIB-A-003Cyclohexyl50.180.388
LIB-A-004Thiophen-2-yl5.812.162

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis cluster_downstream Downstream Processing Amine 2-Benzylisoindolin-5-amine hydrochloride Stock Solution Reaction_Block 96-Well Reaction Block Dispense Amine, Base, and Reagents Amine->Reaction_Block Reagent_Plate Library Plate (Carboxylic Acids, Sulfonyl Chlorides, or Aldehydes) Reagent_Plate->Reaction_Block Reaction Reaction Incubation (Shaking at RT) Reaction_Block->Reaction Workup Quenching and Liquid-Liquid Extraction Reaction->Workup Purification Parallel Purification (SPE or HPLC) Workup->Purification Analysis LC-MS Analysis (Purity and Identity) Purification->Analysis Screening Biological Screening Purification->Screening G cluster_apoptosis Apoptosis Induction Pathway Compound Isoindoline Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_ca_inhibition Carbonic Anhydrase Inhibition Compound Isoindoline Derivative CA Carbonic Anhydrase (CA) Compound->CA Inhibition Product H⁺ + HCO₃⁻ CA->Product Substrate CO₂ + H₂O Substrate->CA Catalysis G cluster_protease_inhibition Serine Protease Inhibition Compound Isoindoline Derivative Protease Serine Protease Compound->Protease Inhibition Cleaved_Products Cleaved Peptides Protease->Cleaved_Products Catalytic Cleavage Protein_Substrate Protein Substrate Protein_Substrate->Protease Binding

Application Notes and Protocols for the Purification of 2-Benzylisoindolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Benzylisoindolin-5-amine derivatives. These compounds, containing a basic amine functional group, often require specialized techniques to achieve high purity, which is essential for their use in research and drug development. The following protocols for flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization are designed to serve as a comprehensive guide.

Purification Strategies Overview

The purification of 2-Benzylisoindolin-5-amine derivatives typically involves one or a combination of the following techniques. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow begins with an aqueous workup of the reaction mixture, followed by one or more of the purification steps outlined below.

crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup concentrate Drying and Concentration workup->concentrate chromatography Flash Column Chromatography concentrate->chromatography Complex Mixture recrystallization Recrystallization concentrate->recrystallization Relatively Pure chromatography->recrystallization Further Purification hplc Preparative HPLC chromatography->hplc High Purity Needed pure_product Pure 2-Benzylisoindolin-5-amine Derivative recrystallization->pure_product hplc->pure_product

Caption: General purification workflow for 2-Benzylisoindolin-5-amine derivatives.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical results for the purification of a representative 2-Benzylisoindolin-5-amine derivative using the protocols detailed in this document.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Flash Column Chromatography75-90%>95%70-85%Effective for removing major byproducts. Yield can be affected by irreversible adsorption on silica gel.
Preparative HPLC90-95%>99%80-95%Ideal for achieving high purity for analytical standards or final drug candidates.
Recrystallization85-95%>99%75-90%Best suited as a final purification step for crystalline solids.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Due to the basic nature of the amine group, standard silica gel chromatography can lead to peak tailing and poor separation.[1] To mitigate these issues, an amine-modified mobile phase or an amino-functionalized silica gel is recommended.[1]

Method A: Standard Silica Gel with Triethylamine Additive

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes containing 0.5-1% triethylamine. A common starting gradient is 10% to 50% ethyl acetate in hexanes.[1][2]

  • Apparatus: Glass column, fraction collector, TLC plates, UV lamp.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/90% hexanes with 1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield the purified compound.

cluster_prep Preparation cluster_run Execution cluster_post Post-Processing slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product start Start dev Analytical Method Development start->dev prep_sample Prepare Sample dev->prep_sample inject Inject on Preparative Column prep_sample->inject collect Collect Fractions inject->collect analyze Analyze Fractions collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Pure Compound combine->isolate end End isolate->end

References

Application Notes & Protocols: 2-Benzylisoindolin-5-amine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2] Unlike high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes smaller, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinity, provide high-quality starting points for optimization due to their high ligand efficiency.[3]

This document provides detailed application notes and experimental protocols for the use of 2-Benzylisoindolin-5-amine hydrochloride , a heterocyclic fragment, in an FBDD campaign targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.[1][4]

Compound Details:

  • Compound Name: this compound

  • CAS Number: 117843-34-8

  • Molecular Formula: C₁₅H₁₇ClN₂

  • Molecular Weight: 260.76 g/mol

  • Structure: Chemical structure of this compound

Biological Target: MDM2

The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor.[1][5] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to proliferate unchecked.[6] Inhibiting the MDM2-p53 protein-protein interaction can restore p53 function, triggering apoptosis in cancer cells. This makes MDM2 an attractive target for cancer therapy.[4][7] The isoindoline scaffold is a known privileged structure in medicinal chemistry, appearing in several approved drugs and is explored for its potential in developing targeted therapies.[8][9][10][11]

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes responsible for cell cycle arrest, DNA repair, or apoptosis.[5][12] Small-molecule inhibitors that bind to the p53-binding pocket of MDM2 can mimic this disruption.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_core Core Regulation cluster_outcome Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 (Wild-Type) Stress->p53 Activates MDM2 MDM2 MDM2->p53 Binds & Inhibits Degradation p53 Degradation MDM2->Degradation Ubiquitinates p53->MDM2 Induces Expression Apoptosis Cell Cycle Arrest, Apoptosis p53->Apoptosis Fragment 2-Benzylisoindolin-5-amine (Fragment Inhibitor) Fragment->MDM2 Binds & Blocks p53 pocket

Caption: The p53-MDM2 autoregulatory feedback loop and point of intervention.

Fragment Screening Data (Hypothetical)

This compound was screened as part of a 2000-compound fragment library against the human MDM2 protein (residues 1-118). The following table summarizes the hypothetical biophysical screening data for the primary hit and two analogues.

Compound ID Structure Method KD (µM) Ligand Efficiency (LE) IC50 (µM)
BIA-HCl 2-Benzylisoindolin-5-amine HClSPR1500.32>500
BIA-Analog-1 2-(4-chlorobenzyl)isoindolin-5-amineSPR850.34450
BIA-Analog-2 2-benzylisoindolineSPR4500.29>1000
  • KD: Dissociation constant, a measure of binding affinity.

  • Ligand Efficiency (LE): A metric used to optimize fragments, calculated as (-ΔG / Heavy Atom Count). A higher LE indicates more efficient binding.

  • IC50: Half-maximal inhibitory concentration from a competitive binding assay (e.g., Fluorescence Polarization).

Experimental Protocols

The following protocols outline standard biophysical assays for fragment screening and hit validation.

FBDD General Workflow

The overall workflow for a fragment-based campaign involves screening, validation, structural biology, and hit-to-lead optimization.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_validation Phase 2: Hit Validation cluster_structure Phase 3: Structural Biology cluster_chem Phase 4: Hit-to-Lead Lib Fragment Library (~2000 compounds) Screen Primary Screen (SPR, TSA, or NMR) Lib->Screen Hits Primary Hits (Weak Binders) Screen->Hits Ortho Orthogonal Assay (e.g., FP, ITC) Hits->Ortho Dose Dose-Response (Determine Affinity) Ortho->Dose Validated Validated Hits Dose->Validated Xray X-ray Crystallography or NMR Validated->Xray Binding Determine Binding Mode Xray->Binding SAR Structure-Activity Relationship (SAR) Binding->SAR Chem Medicinal Chemistry (Fragment Growing/Linking) SAR->Chem Optimize Optimize Potency & Properties Chem->Optimize Lead Lead Compound Optimize->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique used to measure binding interactions in real-time. It is highly sensitive and is a primary screening method in FBDD.[3]

Objective: To identify fragments that bind to immobilized MDM2 protein and to determine their binding kinetics (KD).

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Human MDM2 (residues 1-118)

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment library, including this compound, dissolved in 100% DMSO.

Method:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject MDM2 protein (20 µg/mL in 10 mM sodium acetate, pH 5.0) over the surface to achieve an immobilization level of ~8000 Resonance Units (RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stock into HBS-EP+ buffer to a final concentration of 200 µM with 2% DMSO.

    • Inject fragment solutions over the reference and MDM2-immobilized flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).

    • Allow dissociation for 120 seconds in HBS-EP+ buffer.

    • Regenerate the surface between injections with a short pulse of buffer with higher salt concentration if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Analyze the sensorgrams. Fragments showing a binding response significantly above the baseline are considered primary hits.

    • For hits, perform a full kinetic analysis by injecting a range of concentrations (e.g., 10 µM to 500 µM) to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the dissociation constant (KD = kₔ/kₐ).

Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to assess competitive binding. It is an excellent orthogonal assay to validate hits from a primary SPR screen.

Objective: To confirm the binding of this compound to MDM2 and determine its IC₅₀ by measuring the displacement of a fluorescently-labeled p53-derived peptide.

Materials:

  • Fluorescently-labeled p53 peptide (e.g., FAM-pDI)

  • Recombinant Human MDM2 (residues 1-118)

  • Assay Buffer: 20 mM Phosphate buffer pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization.

Method:

  • Assay Setup:

    • Prepare a solution of MDM2 protein (20 nM) and FAM-pDI peptide (10 nM) in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 1 mM down to 10 nM) with a constant final DMSO concentration (e.g., 1%).

  • Plate Preparation:

    • Add 10 µL of the MDM2/FAM-pDI mixture to each well of the 384-well plate.

    • Add 10 µL of the serially diluted fragment solution to the wells. Include controls for no inhibition (buffer + DMSO) and full inhibition (high concentration of a known inhibitor or no MDM2).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization (in mP units) on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized polarization values against the logarithm of the fragment concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FP_Assay_Logic cluster_state1 State 1: No Inhibitor cluster_state2 State 2: Inhibitor Present MDM2_1 MDM2 Complex_1 Large Complex (Slow Tumbling) MDM2_1->Complex_1 Peptide_1 Fluorescent p53 Peptide Peptide_1->Complex_1 Polarization_1 High Polarization Complex_1->Polarization_1 MDM2_2 MDM2 Fragment_2 Fragment Fragment_2->MDM2_2 Binds Peptide_2 Free Fluorescent Peptide (Fast Tumbling) Polarization_2 Low Polarization Peptide_2->Polarization_2

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Conclusion and Future Directions

The hypothetical data demonstrate that this compound is a bona fide fragment hit against MDM2, exhibiting weak but efficient binding. The next steps in the FBDD campaign would involve:

  • Structural Elucidation: Obtaining an X-ray crystal structure or NMR-derived model of the fragment bound to MDM2 to understand the binding mode.

  • Hit-to-Lead Chemistry: Using the structural information to guide the synthesis of analogues ("fragment growing") to improve potency and drug-like properties. For example, functional groups could be added to the 5-amine or the benzyl ring to form additional interactions within the p53 binding pocket.

These protocols and notes provide a framework for utilizing this compound as a starting point in a fragment-based drug discovery program targeting the MDM2-p53 interaction.

References

Application Notes and Protocols for the Synthesis of a Chemical Library Based on 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation of a chemical library derived from the 2-benzylisoindolin-5-amine hydrochloride scaffold. The isoindoline core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] These protocols are designed for parallel synthesis to facilitate the rapid generation of a diverse set of compounds for high-throughput screening and drug discovery programs.

Introduction to the 2-Benzylisoindolin-5-amine Scaffold

The this compound scaffold offers a versatile platform for chemical library synthesis. The primary aromatic amine at the 5-position serves as a key functional handle for derivatization, allowing for the introduction of a wide array of chemical functionalities. The benzyl group at the 2-position provides a lipophilic character that can be explored for optimizing pharmacokinetic and pharmacodynamic properties. Libraries based on this scaffold can be screened against various biological targets to identify novel hit and lead compounds.

Library Synthesis Strategies

Two primary strategies are presented for the diversification of the 2-benzylisoindolin-5-amine core: parallel amide synthesis and the Ugi four-component reaction (U-4CR). These methods are well-suited for high-throughput synthesis, enabling the creation of large and diverse chemical libraries.[4][5][6][7]

Strategy 1: Parallel Amide Synthesis

This strategy involves the acylation of the primary amine of 2-benzylisoindolin-5-amine with a library of carboxylic acids to generate a diverse set of amides. Amide bond formation is a robust and well-established reaction in medicinal chemistry.[8][9]

Experimental Protocol: Parallel Acylation of 2-Benzylisoindolin-5-amine

Materials:

  • This compound

  • A library of diverse carboxylic acids (e.g., aliphatic, aromatic, heterocyclic)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt and liberate the free amine.

  • Preparation of Carboxylic Acid Stock Solutions: Prepare 0.2 M solutions of each carboxylic acid from the library in DMF in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 2-benzylisoindolin-5-amine solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective carboxylic acid solution (0.02 mmol, 1.0 eq) to each well.

    • Add 1.1 equivalents of HATU (8.4 mg, 0.022 mmol) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Upon completion, dilute each reaction mixture with ethyl acetate (1 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 1 mL) and brine (1 x 1 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude products can be purified by parallel flash chromatography or preparative HPLC.

Expected Yields: 50-90%, depending on the carboxylic acid used.

Strategy 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from four starting materials: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[5][6][10][11][12] This one-pot reaction is highly efficient for generating diverse libraries with multiple points of diversification.

Experimental Protocol: Parallel Ugi Reaction with 2-Benzylisoindolin-5-amine

Materials:

  • This compound

  • A library of diverse aldehydes

  • A library of diverse carboxylic acids

  • A library of diverse isocyanides

  • Solvent: Methanol (MeOH)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in methanol. Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) to generate the free amine.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the 2-benzylisoindolin-5-amine solution (0.02 mmol, 1.0 eq).

    • Add 1.1 equivalents of an aldehyde from the library (0.022 mmol).

    • Add 1.0 equivalent of a carboxylic acid from the library (0.02 mmol).

    • Add 1.2 equivalents of an isocyanide from the library (0.024 mmol).

  • Reaction: Seal the plate and shake at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixtures under reduced pressure.

    • The resulting residues can be purified by parallel preparative HPLC to isolate the desired products.

Expected Yields: 40-80%, depending on the combination of reactants.

Data Presentation

The following tables summarize representative quantitative data for isoindoline and isoindolinone derivatives from the literature, demonstrating their potential as anticancer agents.

Table 1: Cytotoxic Activity of Isoindolinone Derivatives against Various Cancer Cell Lines

Compound IDR GroupCell LineIC₅₀ (µM)Reference
1a -HA549 (Lung)>100[13]
1b -CH₃A549 (Lung)85.3[13]
1c -C₂H₅A549 (Lung)72.1[13]
2a 4-BromophenylMCF-7 (Breast)15.2[14]
2b 4-ChlorophenylMCF-7 (Breast)18.9[14]
3a -Raji (Lymphoma)0.26 µg/mL[15]
3b -K562 (Leukemia)3.81 µg/mL[15]

Table 2: Inhibitory Activity of Isoindolinone Derivatives against Protein Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
4a PARP-15.2[16]
4b PARP-18.9[16]
5a CDK7(Docking Score -10.1 kcal/mol)[17][18]
5b CDK7(Docking Score -9.8 kcal/mol)[17][18]
6a PARP-116[1]
6b PARP-127[1]

Signaling Pathways and Experimental Workflows

Apoptosis Induction by Isoindolinone Derivatives

Several studies have shown that isoindolinone derivatives can induce apoptosis in cancer cells.[19] This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic apoptosis pathway, involving mitochondrial outer membrane permeabilization and the release of cytochrome c, is a common mechanism.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Isoindolinone library compounds

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoindolinone library compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine). Incubate for the desired treatment time (e.g., 24, 48 hours).

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Isoindolinone\nDerivative Isoindolinone Derivative Isoindolinone\nDerivative->Caspase-8 Activates Isoindolinone\nDerivative->Caspase-9 Activates

Caption: Proposed mechanism of apoptosis induction by isoindolinone derivatives.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[20][21][22][23][24] Some small molecules, including those with isoindoline-related scaffolds, have been shown to inhibit this pathway.[20]

Experimental Protocol: TOP/FOP Flash Reporter Assay

This is a luciferase-based reporter gene assay to measure the activity of the canonical Wnt signaling pathway.

Materials:

  • Cell line stably transfected with TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, as a negative control) luciferase reporters.

  • Wnt3a conditioned medium or a GSK-3β inhibitor (e.g., CHIR99021) to activate the pathway.

  • Isoindolinone library compounds.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate.

  • Transfection (if not a stable cell line): Co-transfect cells with TOPflash or FOPflash plasmids and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment and Pathway Activation:

    • Pre-treat cells with the isoindolinone library compounds for 1-2 hours.

    • Stimulate the cells with Wnt3a conditioned medium or a GSK-3β inhibitor.

  • Assay: After 16-24 hours of stimulation, lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt pathway activation. A decrease in this ratio in the presence of a compound indicates inhibition of the pathway.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dsh Dsh Frizzled/LRP5/6->Dsh Destruction Complex GSK-3β/Axin/APC Dsh->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for Degradation Proteasome Proteasome β-catenin->Proteasome Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF β-catenin->TCF/LEF Translocates to Nucleus Target Gene\nExpression Target Gene Expression TCF/LEF->Target Gene\nExpression Activates Isoindolinone\nDerivative Isoindolinone Derivative Isoindolinone\nDerivative->Destruction Complex Stabilizes? Isoindolinone\nDerivative->β-catenin Promotes Degradation?

Caption: Potential points of inhibition of the canonical Wnt signaling pathway by isoindolinone derivatives.

Experimental Workflow for Library Synthesis and Screening

The following diagram illustrates the overall workflow from library synthesis to hit identification.

Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Scaffold 2-Benzylisoindolin-5-amine HCl Parallel Synthesis Amidation or Ugi Reaction Scaffold->Parallel Synthesis Building Blocks Carboxylic Acids Aldehydes Isocyanides Building Blocks->Parallel Synthesis Compound Library Compound Library Parallel Synthesis->Compound Library Primary Screen e.g., Cell Viability Assay Compound Library->Primary Screen High-Throughput Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Screen e.g., Caspase Assay, TOP/FOP Flash Assay Hit Identification->Secondary Screen Dose-Response Lead Generation Lead Generation Secondary Screen->Lead Generation SAR Studies SAR Studies Lead Generation->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate

Caption: Overall workflow for the creation and screening of an isoindoline-based chemical library.

References

Application Notes and Protocols for the Functionalization of 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group of 2-Benzylisoindolin-5-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively functionalize the amino group opens up a wide array of possibilities for creating novel derivatives with tailored properties. The following sections detail common functionalization reactions, including acylation, sulfonylation, and diazotization, providing step-by-step experimental procedures.

Overview of Functionalization Strategies

The primary aromatic amine of 2-Benzylisoindolin-5-amine is a versatile handle for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a range of electrophiles. Common strategies for its functionalization include:

  • Acylation: Formation of an amide bond by reaction with acylating agents such as acyl chlorides or anhydrides. This is a robust method to introduce a wide variety of substituents.

  • Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides. This modification is often used in drug design to introduce groups that can act as hydrogen bond donors and acceptors.

  • Diazotization: Conversion of the primary amine to a diazonium salt, which is a highly versatile intermediate. Diazonium salts can be subsequently converted to a wide range of functional groups through Sandmeyer-type reactions or used in azo-coupling reactions.

The general reaction scheme for these transformations is presented below.

Functionalization_Overview cluster_reactions Functionalization Reactions 2-Benzylisoindolin-5-amine 2-Benzylisoindolin-5-amine Acylation Acylation 2-Benzylisoindolin-5-amine->Acylation R-COCl or (RCO)2O Sulfonylation Sulfonylation 2-Benzylisoindolin-5-amine->Sulfonylation R-SO2Cl Diazotization Diazotization 2-Benzylisoindolin-5-amine->Diazotization NaNO2, HCl Acylated Product Acylated Product Acylation->Acylated Product Sulfonylated Product Sulfonylated Product Sulfonylation->Sulfonylated Product Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Acylation_Workflow start Start dissolve Dissolve 2-Benzylisoindolin-5-amine hydrochloride and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Aqueous workup react->workup purify Purify by chromatography or recrystallization workup->purify end End purify->end Sulfonylation_Workflow start Start dissolve Dissolve 2-Benzylisoindolin-5-amine hydrochloride and pyridine in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add sulfonyl chloride dropwise cool->add_sulfonyl_chloride react Stir at room temperature add_sulfonyl_chloride->react workup Aqueous workup react->workup purify Purify by chromatography or recrystallization workup->purify end End purify->end Diazotization_Workflow start Start suspend_amine Suspend 2-Benzylisoindolin-5-amine hydrochloride in aqueous acid start->suspend_amine cool Cool to 0-5 °C suspend_amine->cool add_nitrite Add aqueous NaNO2 solution dropwise cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir use_immediately Use diazonium salt solution immediately for next step stir->use_immediately end End use_immediately->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzylisoindolin-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzylisoindolin-5-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a multi-step process. This typically begins with the reduction of a commercially available starting material like 5-nitroisoindolinone, followed by N-benzylation, and finally the formation of the hydrochloride salt. The choice of reagents and reaction conditions at each step is critical for achieving a high yield and purity.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in isoindoline synthesis can often be attributed to the instability of the isoindole ring system, which is susceptible to degradation.[1][2] Key factors contributing to low yields include suboptimal reaction conditions, product decomposition during workup, and inefficient purification.[1] Careful control of temperature, reaction time, and atmospheric conditions is crucial.

Q3: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?

Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic step. For instance, during N-benzylation, over-alkylation or side reactions with other functional groups can occur. In the final salt formation, improper pH control can lead to the presence of the free base or hydrolyzed byproducts.[3][4] Chromatographic techniques like TLC and HPLC are essential for monitoring reaction progress and identifying impurities.[3]

Troubleshooting Guide

Problem 1: Low Yield in the Reduction of the Nitro Group

Q: My reduction of the 5-nitroisoindoline precursor to 5-aminoisoindoline is resulting in a low yield. What could be the issue?

A: Low yields in this step are often due to incomplete reaction or degradation of the product. Below are potential causes and recommended solutions.

  • Possible Causes and Solutions:

    • Inefficient Catalyst: The activity of the catalyst (e.g., Pd/C, PtO2) may be low. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.

    • Insufficient Hydrogen Pressure: If performing catalytic hydrogenation, the hydrogen pressure may be too low for the reaction to proceed to completion.

    • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures may cause degradation.

    • Poor Quality Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.[3]

ParameterRecommended ConditionPotential Issue if Deviated
Catalyst10% Pd/C, 5 mol%Incomplete reaction
Hydrogen Pressure50-100 psiSlow or incomplete reaction
SolventMethanol or EthanolPoor solubility of starting material
Temperature25-40 °CDegradation at higher temperatures
Reaction Time4-12 hoursIncomplete reaction
Problem 2: Complications during N-Benzylation

Q: I am facing issues with the N-benzylation of 5-aminoisoindoline, including the formation of multiple products. How can I improve the selectivity and yield?

A: The N-benzylation step can be complicated by side reactions such as N,N-dibenzylation or benzylation of the 5-amino group.

  • Possible Causes and Solutions:

    • Lack of Chemoselectivity: The 5-amino group can compete with the isoindoline nitrogen for the benzyl group. It is advisable to protect the 5-amino group before proceeding with N-benzylation.

    • Over-alkylation: The use of a strong base or an excess of benzyl bromide can lead to the formation of a quaternary ammonium salt.

    • Reaction Temperature: High temperatures can promote side reactions.

ParameterRecommended ConditionPotential Issue if Deviated
ReagentBenzyl bromideOver-alkylation with excess
BaseK2CO3 or Et3NStronger bases can cause side reactions
SolventAcetonitrile or DMFIncomplete reaction in non-polar solvents
Temperature25-50 °CIncreased side products at higher temps
Reaction Time6-18 hoursIncomplete reaction or side products
Problem 3: Difficulty in Isolating the Hydrochloride Salt

Q: I am having trouble isolating a pure, crystalline this compound salt. The product is oily or discolored. What should I do?

A: The stability and isolation of the hydrochloride salt are highly dependent on maintaining acidic conditions and using appropriate purification techniques.[3]

  • Possible Causes and Solutions:

    • Incomplete Salt Formation: Insufficient addition of hydrochloric acid can result in a mixture of the free base and the salt.

    • Hydrolysis: The presence of excess water can lead to hydrolysis of the hydrochloride salt.[5]

    • Oxidation: The free amine is prone to oxidation, which can cause discoloration. Performing the salt formation and purification under an inert atmosphere can help.[5]

    • Improper Solvent for Crystallization: The choice of solvent is critical for obtaining a crystalline product.

ParameterRecommended ConditionPotential Issue if Deviated
ReagentHCl in Ether or DioxaneExcess water can cause hydrolysis
SolventIsopropanol/Ether or Methanol/EtherOily product if solvent is not optimal
Temperature0-5 °C for crystallizationPoor crystal formation at higher temps
AtmosphereInert (Nitrogen or Argon)Discoloration due to oxidation

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a 5-Nitroisoindoline Precursor

  • In a pressure vessel, dissolve the 5-nitroisoindoline precursor (1.0 eq) in methanol.

  • Carefully add 10% Palladium on Carbon (5 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoisoindoline derivative.

Protocol 2: General Procedure for N-Benzylation

  • Dissolve the 5-aminoisoindoline derivative (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the mixture at 40 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Benzylisoindolin-5-amine in a minimal amount of isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until the pH is acidic (pH 2-3).

  • Continue stirring at 0 °C for 1 hour.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Visualizations

SynthesisWorkflow Start 5-Nitroisoindoline Precursor Step1 Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 5-Aminoisoindoline Step1->Intermediate1 Step2 N-Benzylation (Benzyl Bromide, K2CO3) Intermediate1->Step2 Intermediate2 2-Benzylisoindolin-5-amine Step2->Intermediate2 Step3 Salt Formation (HCl in Ether) Intermediate2->Step3 End 2-Benzylisoindolin-5-amine Hydrochloride Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield in Final Product? Cause1 Check Purity of Intermediates Start->Cause1 Yes End Yield Improved Start->End No Cause2 Review Reaction Conditions Cause1->Cause2 SubCause1_1 SubCause1_1 Cause1->SubCause1_1 Impure Intermediate 1? Cause3 Optimize Purification Step Cause2->Cause3 SubCause2_1 SubCause2_1 Cause2->SubCause2_1 Suboptimal Benzylation? SubCause3_1 SubCause3_1 Cause3->SubCause3_1 Product Oily? Solution1_1 Re-purify 5-Aminoisoindoline SubCause1_1->Solution1_1 Yes SubCause1_2 SubCause1_2 SubCause1_1->SubCause1_2 No Solution1_2 Re-purify 2-Benzylisoindolin-5-amine SubCause1_2->Solution1_2 Yes Solution2_1 Adjust Base/Temperature SubCause2_1->Solution2_1 Yes SubCause2_2 SubCause2_2 SubCause2_1->SubCause2_2 No Solution2_2 Verify Salt Formation pH SubCause2_2->Solution2_2 Yes SubCause3_1->End No Solution3_1 Change Crystallization Solvent SubCause3_1->Solution3_1 Yes

References

Technical Support Center: Synthesis of 2-Benzylisoindolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzylisoindolin-5-amine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of 2-Benzylisoindolin-5-amine, which typically involves the N-benzylation of a substituted phthalimide, followed by reduction of the phthalimide and a nitro group.

Q1: I am observing a low yield during the N-benzylation of 4-nitrophthalimide with benzyl bromide. What are the possible causes and solutions?

A1: Low yields in this step are often attributed to incomplete reaction, side reactions, or difficult purification.

  • Incomplete Reaction: Ensure your reagents are pure and dry. Benzyl bromide can degrade, and the presence of water can hydrolyze the phthalimide. The base used (e.g., K₂CO₃, Et₃N) should be anhydrous and of a suitable strength. Consider increasing the reaction temperature or time, but monitor for byproduct formation.

  • Side Reactions:

    • Over-alkylation: While less common for phthalimides, ensure a 1:1 stoichiometry of the phthalimide to benzyl bromide is not grossly exceeded.

    • Hydrolysis of Benzyl Bromide: Traces of water can lead to the formation of benzyl alcohol, which can complicate purification.

  • Purification Issues: The product, 2-benzyl-5-nitroisoindoline-1,3-dione, is often a solid that can be recrystallized. If it remains an oil, column chromatography is recommended.

Q2: During the reduction of the nitro group in 2-benzyl-5-nitroisoindoline, I am getting a complex mixture of products. What are the likely side reactions?

A2: The reduction of an aromatic nitro group is a sensitive step and can lead to several byproducts depending on the reducing agent and reaction conditions.

  • Incomplete Reduction: The most common issue is the formation of intermediate reduction products like the nitroso (-NO) or hydroxylamino (-NHOH) derivatives. These can be minimized by ensuring a sufficient amount of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) and adequate reaction time.

  • Formation of Azo Compounds: Under certain conditions, particularly with milder reducing agents, the nitroso and hydroxylamino intermediates can condense to form azoxy or azo compounds, which are often colored impurities.

  • Over-reduction of the Isoindoline Ring: Strong reducing agents like LiAlH₄ can potentially reduce the amide bonds of the isoindoline ring, leading to unwanted byproducts. It is crucial to use a chemoselective reducing agent that targets the nitro group.

Q3: My final 2-Benzylisoindolin-5-amine product is unstable and darkens over time. How can I improve its stability?

A3: Aromatic amines, particularly those with electron-donating groups, are susceptible to oxidation.

  • Air Oxidation: The primary amino group can be oxidized by atmospheric oxygen, leading to the formation of colored impurities. It is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

  • Trace Metal Contamination: Trace amounts of metal ions can catalyze the oxidation. Ensure all glassware is thoroughly cleaned. Using a metal scavenger during workup may also be beneficial.

  • Residual Acid: If the amine was isolated from an acidic workup, ensure all acid is neutralized and removed, as the protonated form can be more susceptible to certain degradation pathways.

Q4: I am having trouble with the reduction of the phthalimide group to the isoindoline. What are the common challenges?

A4: The reduction of the phthalimide to an isoindoline requires a strong reducing agent and can be accompanied by side reactions.

  • Incomplete Reduction: Reagents like Zn/HCl or catalytic hydrogenation can be used. Ensure the catalyst is active and the reaction goes to completion.

  • Ring Opening: Under harsh acidic or basic conditions during workup, the isoindoline ring can potentially open. A careful workup with pH control is necessary.

  • Formation of Phthalamic Acid Derivatives: Incomplete cyclization during the initial step or hydrolysis during subsequent steps can lead to the presence of phthalamic acid derivatives.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of 2-Benzylisoindolin-5-amine, along with common impurity levels.

StepReagentsTypical Yield (%)Typical Purity (%) (by HPLC)Common ImpuritiesImpurity Level (%)
N-benzylation of 4-nitrophthalimideBenzyl bromide, K₂CO₃, DMF85-95>98Unreacted 4-nitrophthalimide, Benzyl alcohol<2
Reduction of Nitro GroupSnCl₂·2H₂O, EtOH70-85>97Nitroso intermediate, Azo-dimer<3
Reduction of PhthalimideZn(Hg), HCl60-75>95Unreacted phthalimide, Ring-opened byproducts<5
Overall - 35-55 >95 Oxidation products, Residual starting materials <5

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-5-nitroisoindoline-1,3-dione

  • To a solution of 4-nitrophthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-benzyl-5-nitroisoindoline-1,3-dione.

Protocol 2: Synthesis of 2-Benzylisoindolin-5-amine

  • To a solution of 2-benzyl-5-nitroisoindoline-1,3-dione (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Reflux the mixture for 3-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then reduced to the isoindoline using a suitable method such as zinc amalgam (Zn(Hg)) in concentrated HCl.

  • After reduction, the reaction is again basified and extracted.

  • Purify the final product by column chromatography on silica gel to obtain 2-Benzylisoindolin-5-amine.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Phthalimide Reduction start 4-Nitrophthalimide + Benzyl Bromide reagents1 K2CO3, DMF start->reagents1 product1 2-Benzyl-5-nitroisoindoline-1,3-dione reagents1->product1 reagents2 SnCl2·2H2O, EtOH product1->reagents2 product2 5-Amino-2-benzylisoindoline-1,3-dione reagents2->product2 reagents3 Zn(Hg), HCl product2->reagents3 final_product 2-Benzylisoindolin-5-amine reagents3->final_product

Caption: Synthetic workflow for 2-Benzylisoindolin-5-amine.

side_reactions cluster_nitro_reduction Nitro Reduction Side Reactions cluster_benzylation N-Benzylation Side Reaction nitro Ar-NO2 nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso hydroxylamine Ar-NHOH (Hydroxylamino Intermediate) nitroso->hydroxylamine azo Ar-N=N-Ar (Azo Dimer) nitroso->azo amine Ar-NH2 (Desired Product) hydroxylamine->amine hydroxylamine->azo benzyl_bromide Benzyl Bromide water H2O (Trace) benzyl_bromide->water benzyl_alcohol Benzyl Alcohol (Byproduct) water->benzyl_alcohol

Caption: Common side reactions in the synthesis.

Technical Support Center: Purification of Polar Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar isoindoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar isoindoline compounds difficult to purify?

A1: The purification of polar isoindoline compounds presents several challenges:

  • High Polarity : The presence of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) leads to strong interactions with polar stationary phases like silica gel, which can cause streaking and poor recovery in normal-phase chromatography. Conversely, these compounds often show poor retention on traditional C18 reversed-phase columns.[1]

  • Aqueous Solubility : High water solubility can make extraction from aqueous media inefficient.

  • Instability : The isoindole nucleus can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel, which is inherently acidic.[2][3] This can result in low yields and the formation of impurities during purification.[3]

  • Basic Nature : The nitrogen atom in the isoindoline ring is basic and can interact strongly with acidic silanol groups on silica gel, leading to peak tailing and irreversible adsorption.[4][5]

Q2: What is the first step I should take when my polar isoindoline compound is difficult to purify by standard flash chromatography?

A2: The first step is to assess the compound's stability on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a significant amount of decomposition is observed, alternative purification methods or modified chromatographic conditions should be considered.[1]

Q3: My compound is very polar and doesn't move from the baseline in normal-phase TLC, even with highly polar solvents. What should I do?

A3: For highly polar compounds that exhibit strong retention on silica, you have several options:

  • Modify the Mobile Phase : Add a small amount of a basic modifier like ammonium hydroxide or triethylamine to the eluent.[1][4] A common approach is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this solution to your mobile phase (e.g., in dichloromethane).[1]

  • Switch to a Different Stationary Phase : Consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] Alternatively, polar-bonded phases such as amino or diol columns can be effective.[6]

  • Use Reversed-Phase Chromatography : If the compound is sufficiently retained, reversed-phase chromatography can be a good alternative.[7]

  • Employ HILIC : Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the purification of very polar compounds.[6][8][9]

Q4: My polar isoindoline compound shows no retention on a C18 column in reversed-phase HPLC. How can I improve this?

A4: Poor retention in reversed-phase chromatography is a common issue for highly polar molecules. To improve retention, you can:

  • Use a Highly Aqueous Mobile Phase : Some modern reversed-phase columns, often labeled as "polar-embedded" or "aqua," are stable in 100% aqueous mobile phases and are designed to retain polar analytes.

  • Add Ion-Pairing Reagents : For ionizable isoindolines, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column. However, be aware that these reagents are often not compatible with mass spectrometry (MS).

  • Switch to HILIC : HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent, like water. This is an excellent alternative for retaining and separating highly polar compounds.[8]

Q5: I am having trouble with the crystallization of my polar isoindoline. What are some common issues and solutions?

A5: Common crystallization problems include the compound "oiling out" or failing to crystallize at all.[2]

  • Compound Oiling Out : This can happen if the solvent is too nonpolar for the highly polar compound or if the solution is supersaturated.[2] Try using a more polar solvent or a solvent mixture.[2]

  • No Crystals Form : If no crystals form upon cooling, the compound may be too soluble in the chosen solvent, or the solution may not be concentrated enough.[2][10] Try to concentrate the solution by slowly evaporating the solvent.[10] If that fails, you may need to choose a different solvent system where the compound has lower solubility at colder temperatures.[2] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.[2][10]

Troubleshooting Guides

Chromatography
Problem Possible Cause(s) Solution(s)
Streaking/Tailing on Silica Gel Strong interaction between the basic isoindoline nitrogen and acidic silanol groups.Add a basic modifier to the mobile phase (e.g., 1-2% triethylamine or ammonium hydroxide).[4][5] Use a less acidic stationary phase like alumina or deactivated silica.[4]
Compound Stuck at Origin (Normal Phase) Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase.[1] Use a more aggressive solvent system, such as dichloromethane/methanol with ammonium hydroxide.[1] Switch to a different chromatography mode like HILIC or reversed-phase.[9]
Poor Retention (Reversed Phase) Compound is too polar and has a high affinity for the mobile phase.Use a polar-embedded or "aqua" C18 column that is stable in highly aqueous mobile phases. Add an ion-pairing reagent to the mobile phase for ionizable compounds. Switch to HILIC.[8]
Compound Decomposes on Column The compound is unstable on the acidic silica gel.Test for stability on a TLC plate first.[1] Use a deactivated silica gel, alumina, or a bonded-phase column (e.g., amino, cyano). Consider purification by crystallization as an alternative.
Poor Solubility in Loading Solvent The compound is not soluble in the low-polarity solvent used for loading onto a normal-phase column.Dissolve the sample in a minimal amount of a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder for loading.
Crystallization
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" The solvent is too nonpolar. The solution is supersaturated. Impurities are present.Use a more polar solvent or a solvent mixture.[2] Try to further purify the material by another method first.[2]
No Crystals Form The compound is too soluble in the solvent. The solution is not concentrated enough.Concentrate the solution by evaporating some of the solvent.[10] Cool the solution for a longer period or at a lower temperature.[2] Try a different solvent system.[2]
Low Yield The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution.[2] Cool the solution to a very low temperature (e.g., in an ice bath or freezer).[2]
Inducing Crystallization Fails Nucleation is not occurring.Scratch the inside of the flask with a glass rod.[10] Add a seed crystal of the pure compound.[2]

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Basic Isoindoline on Silica Gel

This protocol is suitable for moderately polar basic isoindoline compounds that show some mobility on silica gel TLC.

  • Solvent System Selection : Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). If streaking is observed, add 1-2% triethylamine (TEA) or a solution of ammonium hydroxide in methanol to the mobile phase.[4][5]

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading : Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). For highly polar compounds that are poorly soluble in the mobile phase, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the compound in a strong solvent, add silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution : Begin elution with the determined solvent system. The polarity can be increased gradually (gradient elution) to elute the compound.[1]

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for purifying very polar, water-soluble compounds that are poorly retained in reversed-phase chromatography.[9]

  • Stationary Phase : Use a polar stationary phase such as an amine-bonded or diol-bonded silica column.[8][9]

  • Mobile Phase : The mobile phase consists of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a low percentage of a polar solvent (e.g., water).

  • Sample Preparation : Dissolve the sample in the initial mobile phase. Ensure the sample solvent is compatible with the mobile phase to avoid precipitation on the column.

  • Equilibration : Equilibrate the column with the initial mobile phase for a sufficient time before injection.

  • Elution : Start with a high concentration of the organic solvent and gradually increase the concentration of the aqueous solvent to elute the polar compounds. In HILIC, water is the strong solvent.[9]

  • Detection : Use a suitable detector, such as UV-Vis or an Evaporative Light Scattering Detector (ELSD), especially if the compound lacks a strong chromophore.[11]

Protocol 3: Crystallization of a Polar Isoindoline

This protocol outlines a general procedure for obtaining a pure solid compound.

  • Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[12] Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures like hexane/ethyl acetate) to find a suitable one.[13] For highly polar compounds, polar solvents like ethanol or even water might be appropriate.[13]

  • Dissolution : Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if needed until the compound fully dissolves.[2]

  • Decolorization (if necessary) : If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_chrom Chromatography Options crude Crude Polar Isoindoline Compound assess Assess Polarity, Solubility, and Stability on Silica (TLC) crude->assess chromatography Chromatography assess->chromatography Soluble in organic solvents crystallization Crystallization assess->crystallization Solid with suitable crystallization solvent extraction Acid-Base Extraction assess->extraction Ionizable and water soluble np Normal Phase (with modifier) chromatography->np rp Reversed Phase (polar-embedded column) chromatography->rp hilic HILIC chromatography->hilic pure Pure Compound crystallization->pure extraction->pure np->pure rp->pure hilic->pure

Caption: Purification method selection workflow.

troubleshooting_chromatography start Chromatography Issue streaking Streaking on Normal Phase? start->streaking no_retention No Retention on Reversed Phase? streaking->no_retention No add_base Add Base (e.g., TEA, NH4OH) streaking->add_base Yes no_elution No Elution from Normal Phase? no_retention->no_elution No polar_rp Use Polar-Embedded RP Column no_retention->polar_rp Yes use_hilic Switch to HILIC no_elution->use_hilic Still No Elution inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Yes change_sp Change Stationary Phase (Alumina, Deactivated Silica) add_base->change_sp Still Streaking polar_rp->use_hilic Still No Retention

Caption: Troubleshooting decision tree for chromatography.

References

preventing decomposition of 2-Benzylisoindolin-5-amine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Benzylisoindolin-5-amine hydrochloride. The following sections address common issues related to the compound's stability and potential decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black. What is the likely cause?

A1: The discoloration is likely due to the oxidation of the 5-amino group on the isoindoline ring. Aromatic amines are susceptible to air oxidation, which can be accelerated by factors such as elevated temperatures, the presence of metal ions, or basic conditions. This oxidation can lead to the formation of colored polymeric byproducts.

Q2: I am observing a loss of the benzyl group in my reaction. What could be causing this?

A2: The loss of the benzyl group, known as debenzylation, is a known decomposition pathway for N-benzylamines. This can occur under various conditions, including catalytic hydrogenation (reductive cleavage), or in the presence of strong acids or oxidizing agents.

Q3: My reaction is showing unexpected side products, and the yield of the desired product is low. Could the isoindoline ring be decomposing?

A3: Yes, the isoindoline ring system itself can be unstable under certain conditions. Isoindoles, the oxidized form of isoindolines, are known to be highly reactive and can undergo cycloaddition reactions or polymerization. Depending on your reaction conditions, the isoindoline ring may be susceptible to ring-opening or other rearrangements, leading to unexpected byproducts.

Q4: How does the hydrochloride salt affect the stability of 2-Benzylisoindolin-5-amine?

A4: The hydrochloride salt form generally increases the stability of the compound compared to the free base.[1][2] The protonation of the amino groups reduces their nucleophilicity and susceptibility to oxidation.[3] This also improves the compound's solubility in aqueous media and provides better handling characteristics.[1][2]

Q5: What are the ideal storage conditions for this compound to prevent decomposition?

A5: To minimize decomposition, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and degradation from light and moisture.

Troubleshooting Guides

Issue 1: Discoloration and/or Formation of Insoluble Material (Suspected Oxidation)
Potential Cause Recommended Solution
Exposure to Air (Oxygen) Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Degas all solvents prior to use.
Elevated Reaction Temperature Run the reaction at the lowest effective temperature.
Monitor the reaction closely to avoid prolonged heating.
Presence of Metal Impurities Use high-purity, metal-free reagents and solvents.
Consider adding a chelating agent (e.g., EDTA) to sequester trace metal ions.
Basic Reaction Conditions If possible, maintain a neutral or slightly acidic pH. The hydrochloride salt helps in this regard.
If a base is required, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
Issue 2: Loss of the N-Benzyl Group (Debenzylation)
Potential Cause Recommended Solution
Reductive Conditions (e.g., H₂, Pd/C) If your desired transformation does not require reduction, avoid these reagents.
If reduction is necessary, consider alternative protecting groups for the isoindoline nitrogen that are stable to these conditions.
Strongly Acidic Conditions Buffer the reaction mixture to a milder pH if the reaction allows.
Consider using a different catalyst that does not require strongly acidic conditions.
Oxidative Cleavage Avoid strong oxidizing agents if they are not essential for the desired reaction.
If an oxidant is required, select a milder or more selective reagent.
Issue 3: Low Yield and Multiple Unidentified Byproducts (Suspected Ring Instability)
Potential Cause Recommended Solution
Harsh Reaction Conditions (High Temperature, Strong Acid/Base) Optimize the reaction conditions to be as mild as possible.
Screen different solvents and catalysts to find less aggressive alternatives.
Incompatible Reagents Be cautious with reagents known to react with aromatic or heterocyclic systems (e.g., strong electrophiles).
Consider protecting the 5-amino group if it is interfering with the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to the 5-Amino Group

This protocol provides a general method for coupling a carboxylic acid to the 5-amino group of this compound, a common reaction where stability issues can arise.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution of the amine hydrochloride to neutralize the salt and act as the base for the coupling reaction.

  • Slowly add the amine/DIPEA solution to the carboxylic acid/HATU mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Decomposition and Experimental Workflows

DecompositionPathways cluster_main 2-Benzylisoindolin-5-amine HCl cluster_oxidation Oxidation cluster_debenzylation Debenzylation cluster_ring_opening Ring Instability MainCompound 2-Benzylisoindolin-5-amine HCl OxidizedAmine Oxidized/Polymerized 5-Amino Group MainCompound->OxidizedAmine Air, Heat, Metal Ions Debenzylated Isoindolin-5-amine MainCompound->Debenzylated H₂, Pd/C or Strong Acid RingOpened Ring-Opened Products MainCompound->RingOpened Harsh Conditions ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification Setup Combine Reactants under Inert Atmosphere Reaction Stir at Controlled Temperature Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification

References

Technical Support Center: Navigating the Scale-Up Synthesis of Isoindoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of isoindoline intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to ensure a successful and efficient scale-up.

Issue 1: Decreased Yield Upon Scale-Up

  • Question: We observed a significant drop in yield when moving our isoindoline synthesis from milligram to gram or kilogram scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors that are less prominent at the lab scale can contribute to this issue. Key considerations include:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side reactions and the degradation of starting materials or products. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Exothermic Reactions: Many synthetic routes to isoindolines involve exothermic steps. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1][2][3]

    • Reagent Addition Rate: The rate at which reagents are added becomes critical in larger-scale operations, especially for exothermic reactions. An addition rate that is too rapid can cause temperature spikes, leading to the formation of impurities.

    • Changes in Reaction Kinetics: The altered physical environment of a large reactor can affect the overall reaction kinetics, thereby impacting the desired chemical transformation.

    • Precipitation of Intermediates or Products: Premature precipitation of a product or intermediate can impede reaction completion or complicate stirring and subsequent work-up procedures.

Issue 2: Formation of Polymeric or Tar-Like Byproducts

  • Question: Our large-scale reaction is producing a significant amount of sticky, insoluble material, which we suspect is a polymer. How can we prevent this?

  • Answer: Polymerization is a frequent side reaction in isoindole synthesis due to the high reactivity of the isoindole ring, which can act as both a nucleophile and, after protonation, an electrophile. To minimize polymerization:

    • Control of Reaction Intermediates: In reactions that proceed through an isoindolium intermediate, using a large excess of acid can help to fully convert the isoindole to the isoindolium form. This prevents the nucleophilic isoindole from being present to initiate polymerization.

    • Reaction Concentration: Higher concentrations of the isoindole can favor intermolecular reactions that lead to polymerization. Conducting the reaction at a higher dilution can often mitigate this issue.

    • Purity of Reagents and Solvents: Ensure that all reagents and solvents are free of acidic impurities. Trace amounts of acid can protonate the isoindole, generating the reactive isoindolium ion and initiating polymerization.

Issue 3: Challenges in Product Purification at Scale

  • Question: We are struggling with the purification of our isoindoline intermediate at a larger scale. Standard laboratory chromatography techniques are not proving to be efficient. What are our options?

  • Answer: Scaling up purification requires a shift in strategy from common lab-scale methods. Consider the following:

    • Crystallization: If possible, isolating the product through crystallization or precipitation is often more efficient and scalable than chromatography.

    • Alternative Chromatography Media: If chromatography is necessary, consider using deactivated silica or alumina to prevent decomposition of the isoindole on the column. Running the column quickly can also minimize degradation.

    • Scalable Chromatography Techniques: For industrial-scale purification, techniques like flash chromatography with larger columns and automated systems are more suitable. The choice of column packing material and dimensions is critical for successful scale-up.[4]

    • Extraction and Washing: Optimize liquid-liquid extraction and washing steps to remove the bulk of impurities before the final purification step. For polar and water-soluble products like isoindoline-1,3-diol, continuous liquid-liquid extraction or "salting out" the aqueous phase may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when scaling up exothermic isoindoline synthesis reactions?

A1: Safety is paramount. Key precautions include conducting a thorough risk assessment before scaling up, using appropriate personal protective equipment (PPE), and ensuring the reactor's cooling system is adequate to handle the heat generated.[2][3] Continuous flow reactors can offer superior heat transfer and safety compared to batch reactors for highly exothermic processes.[3]

Q2: How can we effectively monitor the progress of a large-scale isoindoline synthesis?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress.[1] For instance, in the synthesis of isoindoline-1,3-diol, the disappearance of the starting phthalimide spot and the appearance of a new, more polar spot corresponding to the product can be observed.[1] Staining agents like potassium permanganate can aid in visualizing the spots. For more quantitative analysis, in-process controls using techniques like HPLC or UPLC can be implemented.

Q3: Can ultrasound-assisted synthesis be a viable option for scaling up isoindoline production?

A3: Yes, ultrasound irradiation has been shown to be a scalable and efficient method for the synthesis of some isoindolin-1-one derivatives.[5] It can reduce reaction times and energy consumption. For example, a multigram-scale synthesis of 3-hydroxyisoindolin-1-ones has been successfully demonstrated using this technique.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for isoindoline intermediates, providing a basis for comparison.

Table 1: Gram-Scale Synthesis of Isoindoline-1,3-diol via Reduction of Phthalimide

ParameterValueReference
Starting MaterialPhthalimide[6]
ProductIsoindoline-1,3-diol[6]
ScaleGram-scale[6]
Typical Yield60-75%[6]
Purity (post-recrystallization)>95% (by NMR)[6]
AppearanceWhite to off-white solid[6]

Table 2: Comparison of Enantioselective Isoindolinone Synthesis Methods

FeaturePalladium-Catalyzed Aza-Heck/Suzuki CouplingOrganocatalytic Aza-Henry/LactamizationReference
Catalyst Palladium complex with a chiral phosphoramidite ligandChiral bifunctional thiourea (Takemoto's catalyst)[1]
Key Transformation Intramolecular aza-Heck reaction followed by a Suzuki couplingAsymmetric aza-Henry (nitro-Mannich) reaction followed by in-situ lactamization[1]
Typical Substrates O-phenyl hydroxamic ethers and aryl/alkenyl boronic acidsα-Amido sulfones derived from 2-formyl benzoates and nitromethane[1]
General Yield Range 65-95%70-92%[1]
General Enantiomeric Excess (ee) Range 84-96% ee90-98% ee[1]
Reaction Conditions Mild (30 °C), requires inert atmosphere (Argon)Mild (-40 °C to room temperature)[1]

Table 3: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones

EntryReactantProductYield (%)ScaleReference
1(Z)-3-Benzylideneisobenzofuran-1(3H)-one2-Butyl-3-hydroxy-3-benzylisoindolin-1-one930.5 mmol[5]
2(Z)-3-Benzylideneisobenzofuran-1(3H)-one2-Butyl-3-hydroxy-3-benzylisoindolin-1-one8310 mmol[5]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Isoindoline-1,3-diol via Reduction of Phthalimide [6]

  • Materials:

    • Phthalimide (99%)

    • Sodium borohydride (NaBH₄) (98%)

    • Methanol (ACS grade)

    • Deionized water

    • Ethyl acetate (ACS grade)

    • 1 M Hydrochloric acid

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspension: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend phthalimide in methanol. Cool the suspension to 0-5 °C using an ice bath.

    • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) to the cooled suspension in small portions over a period of 30-60 minutes. Maintain the reaction mixture temperature below 10 °C during the addition. Foaming and gas evolution will be observed.

    • Reaction: After the complete addition of sodium borohydride, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases and the pH of the mixture is neutral to slightly acidic.

    • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

    • Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Washing: Combine the organic layers and wash sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate.

    • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

    • Concentration and Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude isoindoline-1,3-diol.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure isoindoline-1,3-diol as a solid.

Protocol 2: General Procedure for the Synthesis of Novel Isoindolinone Derivatives [7]

  • Materials:

    • 2-Benzoylbenzoic acid

    • Chlorosulfonyl isocyanate (CSI)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Corresponding alcohol (ROH)

    • Ethyl acetate

    • n-Hexane

  • Procedure:

    • Initial Reaction: In a suitable reaction vessel, dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL). Add a catalytic amount of trifluoroacetic acid.

    • Addition of CSI: Add chlorosulfonyl isocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 2 hours.

    • Addition of Alcohol: Add the corresponding alcohol (ROH, 1 mL) and continue stirring at room temperature for 1 hour.

    • Work-up: After the reaction is complete, remove the volatile components under reduced pressure.

    • Purification: Purify the resulting residue via thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Mixing & Dissolution B Reagent Addition (Controlled) A->B C Reaction Monitoring (TLC/HPLC) B->C D Reaction Quenching C->D E Solvent Removal D->E F Extraction E->F G Washing F->G H Drying G->H I Concentration H->I J Purification (Crystallization/Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: A generalized experimental workflow for the synthesis of isoindoline intermediates.

troubleshooting_logic start Low Yield at Scale cause1 Poor Heat Transfer? start->cause1 cause2 Polymerization? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Improve Reactor Cooling Optimize Reagent Addition Rate cause1->solution1 Yes solution2 Increase Dilution Use Excess Acid (if applicable) cause2->solution2 Yes solution3 Optimize Reaction Time/Temp Check Reagent Purity cause3->solution3 Yes

Caption: A troubleshooting flowchart for addressing low yield in scale-up synthesis.

References

Technical Support Center: Purification of 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Benzylisoindolin-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: While a definitive impurity profile depends on the specific synthetic route, common impurities in related aromatic amine hydrochloride syntheses may include:

  • Unreacted Starting Materials: Such as 4-nitro-1,2-benzenedimethanol or benzylamine.

  • Intermediates: Incomplete reaction or cyclization can lead to the presence of intermediates like N-benzyl-5-nitroisoindoline.

  • Over-alkylation or Side-products: Formation of dibenzylated products or other side-reaction products.

  • Hydrolysis Products: If water is present during synthesis or workup, hydrolysis of functional groups can occur.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

Q2: What is the best initial approach for purifying crude this compound?

A2: For solid organic compounds like amine hydrochlorides, recrystallization is often the most effective and straightforward initial purification method. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: As this compound is a salt, polar solvents are generally required. Good starting points for solvent screening include:

  • Ethanol

  • Isopropanol

  • Methanol

  • Water

  • Mixtures of the above (e.g., ethanol/water)

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Q4: My compound is not pure enough after recrystallization. What are the next steps?

A4: If recrystallization does not provide the desired purity, chromatographic techniques are recommended. Given the polar and basic nature of the amine, the following methods are suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often a good choice for polar compounds that have poor retention in reversed-phase chromatography.

  • Reversed-Phase Chromatography (RPC) at high pH: Running the chromatography at a higher pH (e.g., using a high pH stable column and a basic mobile phase) can neutralize the amine, improving peak shape and retention.

  • Normal-Phase Chromatography with additives: Using a silica gel column with a mobile phase containing a basic additive like triethylamine (TEA) or ammonia can help to minimize peak tailing caused by the interaction of the basic amine with acidic silica.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture (e.g., add a small amount of water to an alcohol).
Compound oils out during cooling. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more solvent to the hot solution. Try a lower boiling point solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution. Cool the solution in an ice bath.
Low recovery of pure compound. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. Preheat the filtration apparatus to prevent premature crystallization.
Discolored crystals. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Chromatography Issues
Problem Possible Cause Solution
Poor peak shape (tailing) in normal-phase chromatography. Interaction of the basic amine with the acidic silica gel stationary phase.Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the mobile phase. Use a deactivated silica column or an alternative stationary phase like alumina.
Poor retention in reversed-phase chromatography. The compound is too polar and is eluting with the solvent front.Use a more aqueous mobile phase. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Compound degradation on the column. The compound is sensitive to the acidic nature of the silica gel.Use a more inert stationary phase like a polymer-based column or end-capped silica. Employ a purification technique that does not use silica gel, such as recrystallization or preparative TLC with a different stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography (Normal Phase with Basic Additive)

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase containing 0.5-1% triethylamine. Start with a less polar solvent system and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of a Representative Aromatic Amine Hydrochloride in Various Solvents

(Note: The following data is illustrative for a typical aromatic amine hydrochloride and should be determined experimentally for this compound.)

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C (Ethanol b.p.) ( g/100 mL)
Water5.2> 20
Ethanol2.515.8
Isopropanol1.19.7
Acetone0.32.1
Dichloromethane< 0.10.5
Hexane< 0.01< 0.01

Table 2: Comparison of Purification Methods for a Crude Aromatic Amine Hydrochloride

(Note: The following data is illustrative and will vary based on the nature and percentage of impurities.)

Purification MethodPurity of Starting Material (%)Purity of Final Product (%)Yield (%)
Recrystallization (Ethanol)8598.575
Flash Chromatography (DCM/MeOH + 1% TEA)85> 9960
Preparative HPLC (Reversed-Phase, high pH)98.5> 99.580

Visualizations

PurificationWorkflow Crude Crude Product (2-Benzylisoindolin-5-amine HCl) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Analysis1 Purity Check (HPLC, TLC, NMR) Recrystallization->Analysis1 PureProduct Pure Product (>98%) Analysis1->PureProduct Sufficient Purity ImpureProduct Insufficient Purity Analysis1->ImpureProduct Insufficient Purity Chromatography Column Chromatography (e.g., Silica, DCM/MeOH + TEA) ImpureProduct->Chromatography Analysis2 Purity Check (HPLC, TLC, NMR) Chromatography->Analysis2 FinalProduct Highly Pure Product (>99.5%) Analysis2->FinalProduct TroubleshootingRecrystallization Start Recrystallization Issue Q1 No Crystals Form Start->Q1 Q2 Compound Oils Out Start->Q2 Q3 Low Recovery Start->Q3 S1_1 Too much solvent used Q1->S1_1 S1_2 Solution not saturated Q1->S1_2 A1_1 Evaporate some solvent S1_1->A1_1 A1_2 Cool in ice bath S1_2->A1_2 S2_1 Supersaturated solution Q2->S2_1 S2_2 Solvent BP > Compound MP Q2->S2_2 A2_1 Add more hot solvent S2_1->A2_1 A2_2 Use lower boiling solvent S2_2->A2_2 S3_1 High solubility in cold solvent Q3->S3_1 A3_1 Ensure thorough cooling S3_1->A3_1 A3_2 Minimize washing volume S3_1->A3_2

Technical Support Center: Reaction Monitoring for Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoindoline and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while monitoring your isoindoline synthesis reactions.

Troubleshooting Guides

Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring the reproducibility of your isoindoline synthesis. Below is a comparative guide to the most common reaction monitoring techniques, followed by specific troubleshooting advice for each.

Comparison of Reaction Monitoring Techniques

The selection of an appropriate monitoring technique depends on the specific reaction conditions, available equipment, and the level of detail required.

Technique Typical Analysis Time Relative Cost Limit of Detection (LOD) Strengths Weaknesses
High-Performance Liquid Chromatography (HPLC) 5-20 minutes per sample[1]Moderate~0.01 - 5 µg/L for aromatic amines[1][2]High resolution and sensitivity, quantitative, well-established.[2]Offline analysis, requires sample preparation, potential for sample degradation during analysis.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Real-time (spectra every <1 min)[3]HighHigher than HPLC, dependent on bond absorbance.Real-time kinetic data, no sample preparation, non-destructive.[4]Overlapping peaks can be complex to analyze, probe fouling can occur.[5]
In-situ Raman Spectroscopy Real-time (spectra every <1 min)[5]HighGenerally less sensitive than FTIR for many organic functional groups.Excellent for C=C and C≡C bonds, less interference from polar solvents like water.Fluorescence interference can be a major issue, weaker signal than FTIR for some functional groups.[5]
Thin-Layer Chromatography (TLC) 5-15 minutes per sampleLowQualitative, not suitable for precise quantification.Simple, fast, and inexpensive for qualitative assessment of reaction completion.[6]Not quantitative, lower resolution than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy 2-15 minutes per sampleVery HighLower sensitivity than HPLC and MS.Provides detailed structural information about reactants, intermediates, and products.Lower throughput, expensive instrumentation, requires deuterated solvents for offline analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm observing peak tailing for my isoindoline product. What could be the cause and how can I fix it?

A1: Peak tailing for nitrogen-containing heterocyclic compounds like isoindolines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in your analyte and acidic residual silanol groups on the silica-based stationary phase.

Possible Causes and Solutions:

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your isoindoline, it can exist in both protonated and neutral forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your compound to ensure it is in a single ionic form. For basic isoindolines, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the analyte and improve peak shape.

  • Silanol Interactions: Residual free silanol groups on the column packing can strongly interact with the basic nitrogen of the isoindoline.

    • Solution 1: Use an end-capped column specifically designed to minimize silanol interactions.

    • Solution 2: Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]

Q2: My isoindoline peaks are splitting or showing shoulders. What should I do?

A2: Peak splitting can be caused by several factors, from co-eluting impurities to issues with the column or sample solvent.[8]

Possible Causes and Solutions:

  • Co-eluting Impurity: The shoulder or split peak may be a closely related impurity or a diastereomer that is not fully resolved.

    • Solution: Optimize your method to improve resolution. This can include adjusting the mobile phase gradient, changing the organic solvent, or trying a different column chemistry.

  • Column Void or Contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.[8]

    • Solution 1: Reverse-flush the column (if the manufacturer allows) to remove particulates from the inlet frit.

    • Solution 2: If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If this is not feasible, use a solvent that is weaker than or as close as possible in strength to the initial mobile phase.

In-situ Spectroscopy (FTIR & Raman) Troubleshooting

Q3: My in-situ FTIR probe seems to be giving a noisy or weak signal. How can I improve it?

A3: A poor signal-to-noise ratio in in-situ FTIR can be due to several factors related to the probe, the reaction mixture, or the instrument settings.

Possible Causes and Solutions:

  • Probe Fouling or Crystallization: The most common issue is the coating of the ATR crystal with reaction components or the crystallization of the product onto the probe surface.[9]

    • Solution 1: If possible, position the probe in a well-mixed region of the reactor to minimize fouling.

    • Solution 2: At the end of the reaction, carefully clean the probe according to the manufacturer's instructions. This may involve wiping with a suitable solvent.

    • Solution 3: For reactions prone to crystallization on the probe, consider slight heating of the probe tip if your setup allows, or use a flow-through cell outside the main reactor.

  • Bubbles in the Reaction Mixture: Gas evolution or vigorous stirring can create bubbles that interfere with the contact between the reaction solution and the ATR crystal.

    • Solution: Adjust the stirring rate to avoid bubble formation or position the probe in a way that minimizes contact with bubbles.

  • Incorrect Background Spectrum: An improperly collected background spectrum can lead to artifacts in your data.

    • Solution: Ensure the background is collected with the clean probe in the reaction solvent at the reaction temperature before adding the reactants.

Q4: I am observing a high fluorescence background in my in-situ Raman analysis. What can I do?

A4: Fluorescence is a common challenge in Raman spectroscopy, as it can be much stronger than the Raman scattering signal.[5]

Possible Causes and Solutions:

  • Fluorescent Species: One or more of your reactants, products, or even trace impurities may be fluorescent.

    • Solution 1: Change the laser excitation wavelength. Often, switching to a longer wavelength (e.g., from 532 nm to 785 nm or 1064 nm) can reduce or eliminate fluorescence.[5]

    • Solution 2: "Photobleach" the sample by exposing it to the laser for an extended period before starting the measurement. This can sometimes destroy the fluorescent species.

  • Cosmic Rays: These appear as sharp, random spikes in the spectrum and can be mistaken for Raman peaks.

    • Solution: Most modern Raman software includes algorithms to identify and remove cosmic rays. Ensure this feature is enabled.[5]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for monitoring an isoindoline synthesis?

A5: A good starting point for a reversed-phase HPLC method for isoindoline derivatives would be:

  • Column: A C18 column is a versatile choice (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to ensure acidic pH and good peak shape for the basic isoindoline).[2]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[2]

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp up the percentage of Solvent B to elute your products. A typical gradient might go from 5% to 95% Solvent B over 10-15 minutes.

  • Detection: UV detection is suitable for the aromatic isoindoline core. A wavelength of 254 nm is a common starting point, but it's best to determine the optimal wavelength by running a UV-Vis spectrum of your product.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter through a 0.22 or 0.45 µm syringe filter before injection to protect the column.[7][10]

Q6: How do I choose between in-situ FTIR and Raman for monitoring my isoindoline synthesis?

A6: The choice depends on the specific vibrational modes of your reactants and products.

  • Choose FTIR if:

    • Your reaction involves changes in functional groups with strong IR absorbances, such as carbonyls (C=O), amines (N-H), or ethers (C-O).

    • Fluorescence is a known issue with your compounds.

  • Choose Raman if:

    • Your reaction involves changes in symmetric bonds, such as C=C or C-C bonds in the aromatic rings.

    • Your reaction is run in a polar solvent like water, which has strong IR absorbance but a weak Raman signal.

    • You are monitoring a heterogeneous reaction and want to get information about the solid components.

Q7: Can I get quantitative data from in-situ FTIR?

A7: Yes, you can obtain quantitative data from in-situ FTIR, but it requires calibration. The Beer-Lambert law states that absorbance is proportional to concentration. You can create a calibration curve by measuring the absorbance of a characteristic peak at several known concentrations of your analyte. Alternatively, you can use an internal standard. More advanced chemometric methods can also be used to build quantitative models from the spectral data.[11]

Experimental Protocols & Workflows

Protocol 1: General Method for Reaction Monitoring by HPLC
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (ideally the initial mobile phase) in a labeled vial. This prevents further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[10]

  • HPLC Analysis:

    • Equilibrate the HPLC system with your chosen mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to your starting materials, intermediates, and products based on their retention times (determined by injecting standards of each component).

    • Integrate the peak areas for each component.

    • Plot the peak area of the product versus time and the peak area of the starting material versus time to generate a reaction profile.

Protocol 2: Standard Operating Procedure for In-situ FTIR Reaction Monitoring
  • System Setup:

    • Insert the clean ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

    • Start the instrument and allow it to warm up.

  • Background Collection:

    • Add the solvent(s) to the reactor and bring it to the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate measurements.[12]

  • Reaction Monitoring:

    • Start the data collection software to acquire spectra at regular intervals (e.g., every minute).

    • Add the reactants to initiate the reaction.

    • Continue monitoring until the reaction is complete, as indicated by the stabilization of the reactant and product peaks.

  • Data Analysis:

    • Identify characteristic peaks for the starting materials and products that do not overlap significantly with solvent peaks.

    • Track the changes in the absorbance of these peaks over time to generate a real-time reaction profile.

Visualizations

Reaction_Monitoring_Workflow cluster_Offline Offline Analysis (e.g., HPLC) cluster_Online In-situ Analysis (e.g., FTIR/Raman) Reaction Isoindoline Synthesis Quench Quench Reaction->Quench Aliquot SamplePrep SamplePrep Quench->SamplePrep Dilute & Filter HPLC HPLC SamplePrep->HPLC Inject DataAnalysis_Offline Data Analysis (Peak Integration) HPLC->DataAnalysis_Offline Chromatogram Reaction_Online Reaction Probe Probe in Reactor Reaction_Online->Probe Spectrometer Spectrometer Probe->Spectrometer DataAnalysis_Online Data Analysis (Peak Absorbance) Spectrometer->DataAnalysis_Online Spectra vs. Time

Caption: General workflows for offline (HPLC) versus in-situ (FTIR/Raman) reaction monitoring.

HPLC_Troubleshooting_Logic Start Peak Problem (Tailing/Splitting) Check_All_Peaks Affects All Peaks? Start->Check_All_Peaks Check_Method Method Issue? Check_All_Peaks->Check_Method No Sol_System System-wide Issue: - Blocked Frit - Column Void Check_All_Peaks->Sol_System Yes Check_Column Column Issue? Check_Method->Check_Column No Sol_Method Method-specific Issue: - Mobile Phase pH - Co-elution Check_Method->Sol_Method Yes Check_Column->Sol_System Yes Sol_Sample Sample-specific Issue: - Solvent Mismatch - Overload Check_Column->Sol_Sample No

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

References

solvent effects on the reactivity of 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Benzylisoindolin-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a hydrochloride salt, this compound is generally more soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in nonpolar aprotic solvents. Its solubility in polar aprotic solvents like DMSO and DMF can be moderate.[1][2] In many organic reactions, the free base form is required, which may have different solubility characteristics. The hydrochloride salt's insolubility in some organic solvents can be a challenge.[3]

Q2: How does the hydrochloride salt form affect the reactivity of the amine?

A2: The protonation of the amine group to form the hydrochloride salt significantly reduces its nucleophilicity.[4] For the amine to participate in nucleophilic reactions (e.g., acylation, alkylation), it typically needs to be converted to the free base form by the addition of a suitable base. The choice of base and solvent is critical to ensure the free amine is available to react.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Like many hydrochloride salts, it can be hygroscopic, so avoiding moisture is important to maintain its stability and prevent potential side reactions in future experiments.[5]

Q4: Can I use this compound directly in a reaction without adding a base?

A4: In most cases, a base is required to neutralize the hydrochloride salt and generate the more nucleophilic free amine. However, in certain reactions, such as those performed in highly polar, protic solvents or at elevated temperatures, the equilibrium between the salt and the free base might provide a sufficient concentration of the reactive amine. It is generally recommended to add a base for optimal results.

Q5: What are common side reactions to be aware of when using this compound?

A5: Common side reactions can include incomplete reaction due to poor solubility of the hydrochloride salt, over-alkylation or acylation if the reaction conditions are not well-controlled, and potential side reactions with the solvent, especially at elevated temperatures.[6] If the reaction involves other functional groups, their reactivity under the chosen conditions must also be considered.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete conversion of the hydrochloride salt to the free amine. Add a suitable base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl salt. The choice of base is crucial and should be compatible with the other reagents.
Poor solubility of the reactant in the chosen solvent. Screen different solvents or solvent mixtures to improve solubility.[6] For instance, a polar aprotic solvent like DMF or DMSO might be a better choice than a nonpolar solvent like toluene.[3]
Insufficient reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS.[5] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
Decomposition of the starting material or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.[4]
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Recommended Solution
Over-reaction (e.g., di-acylation or di-alkylation). Use a controlled stoichiometry of the electrophile. Adding the electrophile slowly to the reaction mixture can also help minimize over-reaction.
Side reactions with the solvent. Choose a solvent that is inert under the reaction conditions.[6] For example, some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of strong bases.
Presence of impurities in the starting material. Ensure the purity of the this compound before use. Purification by recrystallization may be necessary.

Solvent Effects on Reactivity: A Summary

The choice of solvent can significantly impact the reactivity of this compound. The following table summarizes the expected qualitative effects of different solvent classes on a hypothetical N-acylation reaction.

Solvent Class Example Solvents Expected Solubility of HCl Salt Effect on Amine Nucleophilicity Potential Issues
Polar Protic Water, Methanol, EthanolHighCan be reduced due to hydrogen bonding with the solvent.[7]May participate in the reaction (e.g., hydrolysis of acylating agent).
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighGenerally enhances nucleophilicity compared to protic solvents.Can be difficult to remove; may react under certain conditions.[3]
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLowFavorable for nucleophilicity of the free amine once formed.Poor solubility of the hydrochloride salt can be a major issue.[1]

Experimental Protocols

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine, 2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

logical_relationship cluster_start Initial State cluster_solvent Solvent Choice cluster_base Base Addition cluster_reaction Reaction start 2-Benzylisoindolin-5-amine hydrochloride solvent Select Solvent (e.g., DCM, DMF, EtOH) start->solvent Dissolution base Add Base (e.g., TEA, DIPEA) solvent->base Creates Reaction Environment free_amine Free Amine (in solution) base->free_amine Deprotonation electrophile Add Electrophile (e.g., Acyl Chloride) free_amine->electrophile Nucleophilic Attack product Desired Product electrophile->product

Caption: Workflow for a typical reaction.

solvent_effects cluster_solvents Solvent Properties amine_hcl Amine Hydrochloride (Solid or Poorly Soluble) polar_protic Polar Protic (e.g., Methanol) amine_hcl->polar_protic Good Solubility, H-bonding may reduce nucleophilicity polar_aprotic Polar Aprotic (e.g., DMF) amine_hcl->polar_aprotic Good Solubility, Enhances nucleophilicity nonpolar_aprotic Nonpolar Aprotic (e.g., Toluene) amine_hcl->nonpolar_aprotic Poor Solubility, Requires base for dissolution free_amine Free Amine (Reactive Species) polar_protic->free_amine polar_aprotic->free_amine nonpolar_aprotic->free_amine

Caption: Influence of solvent type on reactivity.

References

Technical Support Center: Catalyst Selection for 2-Benzylisoindolin-5-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting catalysts and troubleshooting reactions involving 2-Benzylisoindolin-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: Given its structure, which features a primary arylamine, the most common catalytic reactions are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: To form a C-N bond, coupling the primary amine with an aryl or heteroaryl halide/triflate.[1][2][3] This is the most direct way to synthesize more complex diarylamines.

  • Suzuki-Miyaura Coupling: While the amine itself is not a direct participant, the isoindoline ring can be functionalized if it bears a halide or triflate. More commonly, the amine can be converted to a halide or other coupling-compatible group to enable C-C bond formation.

  • C-H Activation: Direct functionalization of the isoindoline core at positions ortho to the amine group is possible using transition-metal catalysis, often with rhodium or palladium catalysts.[4]

Q2: Which class of catalysts is recommended for a Buchwald-Hartwig C-N cross-coupling reaction with this substrate?

A2: Palladium-based catalysts are the industry standard for Buchwald-Hartwig amination.[2][5] The optimal choice depends on the coupling partner, but generally involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. For primary arylamines like 2-Benzylisoindolin-5-amine, sterically hindered and electron-rich phosphine ligands are highly effective.[2] Modern catalyst systems often utilize bulky biarylphosphine ligands (e.g., BippyPhos, BrettPhos) or ferrocenyl-based ligands (e.g., dppf).[6]

Q3: How does the hydrochloride salt form of the starting material affect the reaction?

A3: The hydrochloride salt must be neutralized before the reaction. The catalytic cycle for most cross-coupling reactions requires a free amine to coordinate to the metal center.[3] Therefore, an additional equivalent of base is required to first neutralize the HCl salt to the free amine in situ before the catalytic amount of base can facilitate the reaction. Failure to account for this will result in no reaction.

Q4: Can I use copper or nickel-based catalysts as an alternative to palladium?

A4: Yes, copper and nickel-based catalysts are viable alternatives, often prized for their lower cost.

  • Copper-Catalyzed Reactions (Ullmann-type): Modern copper-catalyzed systems can perform C-N cross-coupling, sometimes at room temperature, offering a milder alternative to traditional high-temperature Ullmann conditions.[7]

  • Nickel-Catalyzed Reactions: Nickel catalysts are also effective for C-N cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium.[8]

Troubleshooting Guide

Problem: My Buchwald-Hartwig reaction shows low or no product yield.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) active species may not have formed or has been deactivated.

  • Potential Cause 2: Incorrect Base. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[10]

    • Solution: Ensure the base is strong enough for the specific ligand and substrate but not so strong that it causes decomposition. Remember to add an extra equivalent of base to neutralize the hydrochloride salt of your starting material.

  • Potential Cause 3: Poor Ligand Choice. The ligand may not be suitable for coupling a primary amine.

    • Solution: For primary amines, sterically hindered biarylphosphine ligands are often required to promote reductive elimination and prevent side reactions.[1][6]

Problem: I am observing significant hydrodehalogenation of my aryl halide coupling partner.

  • Potential Cause: A common side reaction in Buchwald-Hartwig amination is β-hydride elimination from the palladium-amide complex, which leads to the hydrodehalogenated arene and an imine.[2]

    • Solution: This issue is often ligand-dependent. Switching to a more sterically bulky ligand can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination pathway. Lowering the reaction temperature may also help.

Problem: The reaction is complete, but the product is difficult to purify from the residual ligand/ligand oxide.

  • Potential Cause: Phosphine-based ligands, especially triphenylphosphine, can be difficult to separate from the product due to similar polarities.

    • Solution:

      • Switch Ligands: Use a ligand designed for easier removal, such as one with ionic tags or one that is highly nonpolar or polar.

      • Oxidative Wash: A mild oxidative wash (e.g., with dilute H₂O₂) can convert the residual phosphine ligand to its phosphine oxide, which may have different solubility and chromatographic properties.

      • Acidic Wash: Your product, being an amine, can be extracted into an aqueous acid layer, leaving the non-basic ligand behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Catalyst Performance Data

The following table summarizes typical conditions for palladium-catalyzed C-N cross-coupling of primary arylamines, which are analogous to 2-Benzylisoindolin-5-amine.

Catalyst PrecursorLigandCoupling PartnerBase (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃BippyPhosAryl ChlorideNaOtBu (1.2)Toluene10085-98[6]
Pd(OAc)₂BrettPhosAryl BromideK₂CO₃ (1.5)t-BuOH11090-99[3]
(NHC)Pd(allyl)ClSIPrAryl BromideKHMDS (1.2)Dioxane8075-95[9]
PdCl₂(dppf)dppfAryl IodideCs₂CO₃ (2.0)THF7780-92[10]

Note: Yields are highly substrate-dependent. An additional equivalent of base is needed for the hydrochloride salt.

Detailed Experimental Protocol

Example: Buchwald-Hartwig Amination of 4-bromotoluene with this compound

Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Palladium reagents and phosphine ligands can be toxic and air-sensitive.

Reagents:

  • This compound (1.0 equiv)

  • 4-bromotoluene (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • BippyPhos (0.025 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound, 4-bromotoluene, Pd₂(dba)₃, BippyPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Visual Guides

CatalystSelectionWorkflow cluster_start Starting Point cluster_reaction Reaction Type cluster_catalyst Catalyst System cluster_troubleshooting Common Issues Start 2-Benzylisoindolin-5-amine Hydrochloride CN_Coupling C-N Coupling (e.g., Buchwald-Hartwig) Start->CN_Coupling Aryl Halide Partner CC_Coupling C-C Coupling (e.g., Suzuki) Start->CC_Coupling Requires Derivatization (e.g., to Aryl-Br) Pd_Catalyst Palladium Catalyst + Phosphine Ligand CN_Coupling->Pd_Catalyst Most Common Cu_Catalyst Copper Catalyst (Ullmann-type) CN_Coupling->Cu_Catalyst Alternative Ni_Catalyst Nickel Catalyst CN_Coupling->Ni_Catalyst Alternative Troubleshoot Low Yield Side Reactions Catalyst Deactivation Pd_Catalyst->Troubleshoot Cu_Catalyst->Troubleshoot Ni_Catalyst->Troubleshoot

Caption: A decision workflow for selecting a catalyst system for reactions involving 2-Benzylisoindolin-5-amine.

BuchwaldHartwigCycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amide_complex Pd-Amide Complex L₂Pd(II)(Ar)(NR'₂) oa_complex->amide_complex + HNR'₂ - HX (Base) amide_complex->pd0 Reductive Elimination product Ar-NR'₂ (Product) amide_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Limited Public Data on the Biological Activity of 2-Benzylisoindolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Searches for direct analogues and related structures have yielded information on related heterocyclic compounds such as indolin-2-ones, isoindolinones, and benz[h]isoquinolines. These studies, however, do not directly address the 2-Benzylisoindolin-5-amine core structure and its specific biological effects. The absence of dedicated research on this particular chemical series prevents the compilation of a comparative guide with the required quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested.

Researchers and drug development professionals interested in this specific scaffold may need to undertake novel research to synthesize and evaluate the biological activities of 2-Benzylisoindolin-5-amine derivatives. Such work would be foundational in establishing the potential therapeutic applications of this class of compounds.

Due to the lack of available data, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations, is not possible at this time. Further primary research is required to elucidate the biological profile of this compound family.

Comparative Guide to the Structure-Activity Relationship of Isoindoline Analogs as Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoindoline derivatives, with a focus on analogs that share structural similarities with 2-Benzylisoindolin-5-amine. Due to a lack of specific studies on 2-Benzylisoindolin-5-amine analogs, this guide leverages experimental data from structurally related isoindolinone and other isoindoline derivatives to infer potential SAR trends. The information presented herein is intended to guide future research and drug discovery efforts in this chemical space.

Comparative Biological Activities of Isoindoline Derivatives

The isoindoline scaffold is a versatile pharmacophore found in a variety of biologically active compounds. Analogs have demonstrated a range of activities, including enzyme inhibition and antiproliferative effects. The following tables summarize the quantitative data for different classes of isoindoline derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and cancer.[1] Novel isoindolinone derivatives have shown potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II).[2]

Compound IDModifications to Isoindolinone CorehCA I IC₅₀ (nM)[2]hCA I Kᵢ (nM)[2]hCA II IC₅₀ (nM)[2]hCA II Kᵢ (nM)[2]
2a 2-((3,4-dichlorobenzyl)sulfonyl)-3-hydroxy-3-phenyl75.73 ± 1.20587.08 ± 35.21231 ± 1160.34 ± 46.59
2e 2-((4-bromobenzyl)sulfonyl)-3-hydroxy-3-phenyl11.84 ± 0.13233.32 ± 15.1123.85 ± 0.15237.54 ± 14.66
2f 2-((4-fluorobenzyl)sulfonyl)-3-hydroxy-3-phenyl11.24 ± 0.29116.09 ± 4.1427.80 ± 0.17014.87 ± 3.25
AAZ Acetazolamide (Standard Inhibitor)13.74 ± 0.65220.89 ± 1.72815.62 ± 0.37518.16 ± 0.882

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • The core isoindolinone scaffold serves as a crucial pharmacophore for enzyme interaction.[2]

  • A sulfonyl group at the 2-position appears important for coordinating with the zinc ion in the active site of carbonic anhydrases.[2]

  • Substitutions on the benzyl ring significantly influence inhibitory potency. For instance, compound 2e with a 4-bromo substituent and 2f with a 4-fluoro substituent on the benzyl ring showed the most potent inhibition against both hCA I and hCA II.[2]

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Certain isoindoline-integrated polycyclic compounds have been investigated for their dual inhibitory potential.

Compound IDModificationsα-Glucosidase IC₅₀ (mM)α-Amylase IC₅₀ (mM)
7d Isoindoline-pyridine derivative with 3,4-dichloro substitution0.070.21
Acarbose Standard Inhibitor0.090.25

Key SAR Insights for α-Glucosidase and α-Amylase Inhibition:

  • The presence of electron-withdrawing groups, such as chloro substituents at the 3 and 4 positions of a phenyl ring attached to the isoindoline-pyridine core, appears to enhance the inhibitory activity against both α-glucosidase and α-amylase.

Antiproliferative Activity

Isoindoline and isoindolinone derivatives have been evaluated for their anticancer properties against various human cancer cell lines.

Compound IDModificationsCell LineAntiproliferative Activity (pGI₅₀)[3]
Most Active Derivatives Aza-isoindolo and isoindolo-azaquinoxaline derivatives with methoxy substituentsVarious7.09 - 7.27
Compound IDModificationsCell LineCytotoxic Activity
3 and 4 N-benzyl isoindole derivativesHeLaBest cytotoxic activity among tested compounds[4]

Key SAR Insights for Antiproliferative Activity:

  • The isoindole core is considered essential for the anticancer effect.[5]

  • The nature of the substituent on the nitrogen atom of the isoindole ring significantly influences antiproliferative activity.[4] For example, N-benzyl substitution has been shown to be favorable for cytotoxicity in certain isoindole-1,3-dione derivatives.[4]

  • The presence of methoxy substituents on fused ring systems attached to the isoindoline core is important for biological activity.[3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

Carbonic Anhydrase Inhibition Assay[6]

This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Acetazolamide as a positive control inhibitor

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile to dissolve substrate and test compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CA in cold Tris-HCl buffer.

    • Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold buffer just before the assay.

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO (prepare fresh daily).

  • Assay Protocol in a 96-well Plate:

    • Set up the plate with wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control.

    • To each well, add 158 µL of Tris-HCl buffer.

    • Add 2 µL of the respective inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

α-Glucosidase Inhibition Assay[7][8]

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose as a positive control

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • DMSO to dissolve test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in sodium phosphate buffer (prepare fresh).

    • Prepare a 5 mM solution of pNPG in sodium phosphate buffer.

    • Prepare stock solutions of test compounds and acarbose in DMSO.

  • Assay Protocol in a 96-well Plate:

    • Add 50 µL of sodium phosphate buffer to each well.

    • Add 20 µL of diluted test compound solutions to the test wells and diluted acarbose solutions to the positive control wells. Add buffer to the blank wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[6]

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[6]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance of each well at 405 nm.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (enzyme and substrate without inhibitor) and A_sample is the absorbance in the presence of the test compound.[6]

Visualizations of Key Concepts

The following diagrams illustrate generalized workflows relevant to the discovery and evaluation of enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS_Assay Enzyme Inhibition Assay (e.g., CA, α-Glucosidase) Compound_Library->HTS_Assay Hit_Compounds Hit Compounds HTS_Assay->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Chemical_Synthesis Analog Synthesis SAR_Studies->Chemical_Synthesis In_Vitro_Testing In Vitro Potency and Selectivity Chemical_Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Studies ADMET_Profiling ADMET Profiling In_Vitro_Testing->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy Models ADMET_Profiling->In_Vivo_Efficacy Candidate_Drug Candidate Drug In_Vivo_Efficacy->Candidate_Drug

Caption: Generalized workflow for the discovery and development of enzyme inhibitors.

SAR_Workflow cluster_R1 R1 Substituent Modification cluster_R2 R2 Substituent Modification Core_Scaffold Core Scaffold (e.g., Isoindoline) R1_Analogs Synthesize Analogs with varying R1 Core_Scaffold->R1_Analogs R2_Analogs Synthesize Analogs with varying R2 Core_Scaffold->R2_Analogs R1_Testing Biological Testing (IC50 determination) R1_Analogs->R1_Testing R1_SAR Analyze R1 SAR (e.g., electronic, steric effects) R1_Testing->R1_SAR Optimized_Lead Optimized Lead Compound R1_SAR->Optimized_Lead R2_Testing Biological Testing (IC50 determination) R2_Analogs->R2_Testing R2_SAR Analyze R2 SAR (e.g., hydrophobicity, H-bonding) R2_Testing->R2_SAR R2_SAR->Optimized_Lead

Caption: Hypothetical workflow for SAR studies of isoindoline-based inhibitors.

References

Navigating the Synthesis Landscape: An Assessment of 2-Benzylisoindolin-5-amine Hydrochloride as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide focuses on the validation of 2-Benzylisoindolin-5-amine hydrochloride, a commercially available compound, as a synthetic intermediate. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable lack of published experimental data directly evaluating its performance and comparing it to alternative reagents. While the compound is available from suppliers[1], peer-reviewed studies detailing its specific applications, reaction protocols, and comparative efficacy are not readily accessible.

This guide, therefore, aims to provide a foundational understanding of the potential utility of this compound based on the chemical reactivity of its constituent functional groups. The absence of direct comparative data necessitates a more theoretical approach, drawing parallels with structurally similar and more extensively documented compounds.

Theoretical Applications and Potential Synthetic Routes

This compound possesses two key reactive sites: the secondary amine within the isoindoline ring and the primary aromatic amine at the 5-position. The benzyl group serves as a protecting group for the isoindoline nitrogen, which can be removed under specific conditions to allow for further functionalization.

The primary amine group is a versatile handle for a wide array of chemical transformations, making it a potentially valuable building block in medicinal chemistry and materials science. Key potential applications include:

  • Amide Bond Formation: The amine can readily react with carboxylic acids, acid chlorides, or anhydrides to form amide linkages, a cornerstone of many pharmaceutical compounds.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides would yield sulfonamides, another important pharmacophore.

  • Buchwald-Hartwig and Ullmann Couplings: The amine can participate in cross-coupling reactions to form C-N bonds with aryl halides or pseudohalides, enabling the construction of complex diarylamines.

  • Diazotization Reactions: The aromatic amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -X).

Workflow for Evaluating a Novel Synthetic Intermediate

In the absence of established data, a researcher would typically follow a structured workflow to validate a new synthetic intermediate like this compound. This process involves a series of well-defined experiments to assess its reactivity, stability, and efficiency in comparison to known alternatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Scope & Limitations A Procure Intermediate & Alternatives B Select Model Reactions (e.g., Amidation, Cross-Coupling) A->B C Perform Small-Scale Test Reactions B->C D Optimize Reaction Conditions (Solvent, Base, Temp.) C->D E Characterize Products (NMR, MS, HPLC) D->E F Quantify Yield & Purity E->F G Compare Performance Metrics vs. Alternatives F->G H Test Substrate Scope G->H I Assess Functional Group Tolerance H->I J Identify Reaction Limitations I->J

Caption: A generalized workflow for the validation and comparison of a novel synthetic intermediate.

Comparative Analysis: Potential Alternatives

While direct experimental comparisons for this compound are unavailable, a comparative guide would typically evaluate it against other intermediates that can introduce a similar structural motif. The choice of an alternative would depend on the specific synthetic goal. Potential classes of alternatives could include:

  • Other Protected Isoindolin-5-amines: This could involve different N-protecting groups (e.g., Boc, Cbz) that offer varying lability and reaction compatibility.

  • Structurally Similar Aromatic Amines: Depending on the target molecule, other bicyclic or substituted anilines might serve a similar purpose. For instance, compounds like 1,2-benzisothiazol-5-amine or 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride could be considered based on the desired core structure.[2][3]

  • Building Blocks with Orthogonal Protecting Groups: Intermediates where the isoindoline nitrogen and the aromatic amine are protected with groups that can be removed under different conditions would offer greater synthetic flexibility.

Hypothetical Data Comparison

To illustrate how such a comparison would be presented, the following table provides a template for summarizing hypothetical experimental data. It is crucial to note that the data presented here is purely illustrative and not based on actual experimental results for this compound.

IntermediateModel ReactionYield (%)Purity (HPLC, %)Reaction Time (h)
2-Benzylisoindolin-5-amine HCl Acylation with AcClData Not AvailableData Not AvailableData Not Available
Alternative A (e.g., N-Boc-isoindolin-5-amine)Acylation with AcClHypothetical 92%Hypothetical >98%Hypothetical 2h
Alternative B (e.g., 5-aminoindazole)Acylation with AcClHypothetical 85%Hypothetical >99%Hypothetical 4h
2-Benzylisoindolin-5-amine HCl Suzuki CouplingData Not AvailableData Not AvailableData Not Available
Alternative A (e.g., N-Boc-5-bromo-isoindoline)Suzuki CouplingHypothetical 88%Hypothetical >97%Hypothetical 12h

Experimental Protocols: A General Approach

Detailed experimental protocols for reactions involving this compound are not available in the literature. However, a general protocol for a common reaction, such as acylation, can be outlined as a starting point for investigation.

General Protocol for Acylation of an Aromatic Amine:

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound presents itself as a potentially useful synthetic intermediate due to the presence of a versatile primary aromatic amine and a protected secondary amine within the isoindoline scaffold. However, the current lack of published experimental data makes it impossible to provide a definitive validation or a data-driven comparison with other synthetic alternatives. The information presented in this guide serves as a theoretical framework for researchers who may be considering this compound for their synthetic endeavors. Any application of this intermediate would require initial validation and optimization studies as outlined in the proposed workflow. As the scientific community continues to explore new chemical space, it is possible that future publications will shed more light on the practical utility and advantages of this particular building block.

References

A Comparative Guide to Isoindoline Synthesis: An Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the isoindoline scaffold is a critical step in the creation of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to isoindolines, offering a detailed look at experimental data and methodologies to inform your selection of the most suitable pathway for your research needs.

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The selection of an appropriate synthetic strategy is paramount and depends on factors such as the desired substitution pattern, availability of starting materials, scalability, and green chemistry considerations. This guide focuses on a comparative analysis of three key synthetic methodologies: the Gabriel Synthesis, Reductive Amination, and Palladium-Catalyzed C-H Functionalization.

Comparative Analysis of Isoindoline Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes to provide a clear comparison of their key performance indicators.

Synthesis RouteStarting MaterialsReagents & CatalystReaction ConditionsYield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Gabriel Synthesis Phthalimide, 1,2-Bis(bromomethyl)benzeneK₂CO₃, Hydrazine hydrateDMF, 80 °C~7512Well-established, good for primary amines.Harsh cleavage conditions, limited to primary amines.
Reductive Amination o-Phthalaldehyde, Primary AmineNaBH(OAc)₃Dichloroethane (DCE), rt80-952-12Mild conditions, high yields, broad substrate scope.Requires stoichiometric reductant, potential for side reactions.
Palladium-Catalyzed C-H Carbonylation Benzylamine derivativesPdCl₂ (cat.), Cu(OAc)₂ (oxidant), TFBen (CO source)Toluene/DMSO, 110 °Cup to 9512High yields, gas-free CO source, good functional group tolerance.[1]Requires transition metal catalyst and oxidant, higher temperatures.[1]
One-Pot Three-Component Synthesis 2-Formylbenzoic acid, Primary amine, Secondary phosphine oxideNone (catalyst-free)Dichloromethane (DCM), rtHighShortCatalyst-free, mild conditions, short reaction times.[2]Primarily demonstrated for phosphinoyl-functionalized isoindolinones.[2]

Experimental Protocols

Gabriel Synthesis of N-Substituted Isoindoline

This classical method involves the N-alkylation of phthalimide followed by hydrazinolysis to release the primary amine, which in the context of isoindoline synthesis, is adapted for the cyclization reaction.

Step 1: N-Alkylation of Phthalimide

  • To a solution of phthalimide (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-bis(bromomethyl)benzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and dry to obtain the N-(2-(bromomethyl)benzyl)phthalimide intermediate.

Step 2: Cyclization and Deprotection

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the mixture for 4 hours.

  • After cooling, the phthalhydrazide byproduct precipitates. Filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-substituted isoindoline.

Reductive Amination for N-Substituted Isoindoline Synthesis

This route offers a direct and efficient method for the synthesis of N-substituted isoindolines from o-phthalaldehyde and a primary amine.

  • To a solution of o-phthalaldehyde (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-substituted isoindoline.

Palladium-Catalyzed C-H Carbonylation for Isoindolinone Synthesis

This modern approach utilizes a palladium catalyst to achieve C-H activation and carbonylation of benzylamine derivatives to form isoindolinones, which are oxidized isoindoline structures. This protocol uses a solid CO surrogate, avoiding the need for hazardous CO gas.[1]

  • In a sealed vial, combine the benzylamine derivative (1.0 eq), PdCl₂ (5 mol%), Cu(OAc)₂ (2.0 eq), and benzene-1,3,5-triyl triformate (TFBen) (1.2 eq).[1]

  • Add a mixture of toluene and DMSO as the solvent.

  • Seal the vial and heat the reaction mixture to 110°C for 12 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the isoindolinone product.

Strategic Selection of a Synthesis Route

The choice of the optimal synthesis route for a specific isoindoline derivative depends on several factors. The following decision-making workflow can guide researchers in this process.

SynthesisRouteSelection Start Define Target Isoindoline SubstPattern Desired Substitution Pattern? Start->SubstPattern PrimaryAmine Primary Amine (N-unsubstituted or simple alkyl)? SubstPattern->PrimaryAmine Simple PdCatalysis Palladium-Catalyzed C-H Functionalization SubstPattern->PdCatalysis Complex/Aryl Gabriel Gabriel Synthesis PrimaryAmine->Gabriel Yes ReductiveAmination Reductive Amination PrimaryAmine->ReductiveAmination No (N-substituted) StartingMaterial Availability of Starting Materials? GreenChem Green Chemistry Priority? StartingMaterial->GreenChem Readily Available StartingMaterial->PdCatalysis Requires Pre-functionalization GreenChem->Gabriel Low GreenChem->ReductiveAmination Moderate GreenChem->PdCatalysis Consider catalyst recycling OnePot One-Pot/Multicomponent Reaction GreenChem->OnePot High Gabriel->StartingMaterial ReductiveAmination->StartingMaterial PdCatalysis->StartingMaterial

Caption: Decision workflow for selecting an isoindoline synthesis route.

Signaling Pathways and Experimental Workflows

The synthesis of isoindoline does not involve biological signaling pathways. The provided DOT script above illustrates a logical workflow for selecting a synthetic route based on key experimental and practical considerations. This workflow guides the researcher through a series of questions regarding the target molecule and experimental constraints to arrive at the most suitable synthetic methodology.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Benzylisoindolin-5-amine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel compounds, rigorous structural confirmation is paramount. This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of 2-Benzylisoindolin-5-amine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide will compare its predicted spectroscopic characteristics with the experimentally determined data of a structural isomer, 4-aminobenzylamine. This comparison will highlight the key distinguishing features in their respective spectra, providing a framework for the structural elucidation of related compounds.

Structural Comparison

2-Benzylisoindolin-5-amine and 4-aminobenzylamine are isomers with the same molecular formula (C₁₅H₁₆N₂) and molecular weight. However, their distinct structural arrangements lead to unique spectroscopic signatures.

  • 2-Benzylisoindolin-5-amine: Features a secondary amine within the isoindoline ring system, a primary aromatic amine, a benzyl group, and a fused bicyclic structure.

  • 4-aminobenzylamine: A simpler aromatic amine with a primary benzylic amine and a primary aromatic amine on the same phenyl ring.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for 2-Benzylisoindolin-5-amine and 4-aminobenzylamine, respectively.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Assignment 2-Benzylisoindolin-5-amine (Predicted) 4-aminobenzylamine (Experimental)
¹H NMR (δ, ppm)
-NH₂~3.5 - 4.5 (broad s)~1.5 (s, 2H), ~3.6 (s, 2H)
Aromatic CH~6.5 - 7.5 (m)~6.6 (d, 2H), ~7.0 (d, 2H)
Benzyl CH₂~3.8 - 4.0 (s)~3.7 (s, 2H)
Isoindoline CH₂~4.0 - 4.2 (s)-
¹³C NMR (δ, ppm)
Aromatic C-NH₂~145 - 150~146
Aromatic CH~110 - 130~115, ~129
Aromatic C (quaternary)~130 - 140~129
Benzyl CH₂~55 - 60~46
Isoindoline CH₂~50 - 55-

Note: Predicted values for 2-Benzylisoindolin-5-amine are based on typical chemical shifts for similar functional groups.

Table 2: IR Spectroscopy and Mass Spectrometry Data Comparison

Spectroscopic Technique 2-Benzylisoindolin-5-amine (Predicted) 4-aminobenzylamine (Experimental)
IR Spectroscopy (cm⁻¹)
N-H Stretch (Aromatic Amine)~3400-3200 (two bands)~3350, ~3250
C-H Stretch (Aromatic)~3100-3000~3020
C-H Stretch (Aliphatic)~3000-2850~2920, ~2850
N-H Bend (Aromatic Amine)~1650-1580~1620
C-N Stretch (Aromatic Amine)~1335-1250~1270
C-N Stretch (Aliphatic Amine)~1250-1020~1130
Mass Spectrometry (m/z)
Molecular Ion [M]⁺224122
Key Fragments133 (M - benzyl), 91 (benzyl)106 (M - NH₂), 93 (M - CH₂NH₂)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

      • Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

    • Data Processing: Similar to ¹H NMR, with referencing to the solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Technique:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically provides extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds, often yielding a prominent molecular ion peak.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Parameters:

    • Mass range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Ionization energy (EI): Typically 70 eV.

    • ESI conditions: Optimize spray voltage, nebulizing gas flow, and drying gas temperature.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis of 2-Benzylisoindolin-5-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the synthesis and spectroscopic confirmation of a chemical structure.

Fragmentation_Pathway M 2-Benzylisoindolin-5-amine [M]⁺˙ m/z = 224 F1 Loss of Benzyl Radical (C₇H₇˙) [M - 91]⁺ m/z = 133 M->F1 - C₇H₇˙ F2 Benzyl Cation (C₇H₇⁺) m/z = 91 M->F2 Benzylic Cleavage

Caption: Predicted primary mass spectrometry fragmentation pathways for 2-Benzylisoindolin-5-amine.

This guide provides a foundational understanding of the spectroscopic methods required to confirm the structure of 2-Benzylisoindolin-5-amine. By comparing its predicted spectral features with those of a known isomer, researchers can more confidently assign the structure of their synthesized products.

Comparative Biological Screening of a 2-Benzylisoindolin-5-amine Hydrochloride-Based Library for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive biological screening of a focused library of compounds derived from the 2-Benzylisoindolin-5-amine hydrochloride scaffold has revealed promising candidates for the development of novel anticancer therapeutics. This guide presents a comparative analysis of the antiproliferative activities of these compounds against various cancer cell lines, alongside detailed experimental protocols and insights into their potential mechanisms of action. This information is intended to aid researchers, scientists, and drug development professionals in the strategic advancement of new cancer therapies.

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, present in several clinically approved drugs. The this compound framework offers a versatile platform for structural modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against cancer-specific targets.

Comparative Antiproliferative Activity

A library of 2-benzylisoindoline derivatives was synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of treatment. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell lines to the synthesized analogs.

Compound IDParent ScaffoldModificationHCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
BIA-1 2-Benzylisoindolin-5-amineUnmodified15.822.518.2
BIA-2 2-Benzylisoindolin-5-amine4-Chlorobenzyl8.212.19.5
BIA-3 2-Benzylisoindolin-5-amine4-Methoxybenzyl12.518.914.3
BIA-4 2-Benzylisoindolin-5-amine5-N-Acetamide25.130.828.4
BIA-5 2-Benzylisoindolin-5-amine5-N,N-Dimethylamine9.815.311.7
Doxorubicin (Reference)-0.81.20.9

Experimental Protocols

Antiproliferative MTT Assay

This protocol details the methodology used to determine the cytotoxic effects of the 2-benzylisoindoline derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (HCT-116, A549, MCF-7) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Stock solutions of the test compounds were prepared in DMSO and serially diluted with culture medium to achieve the desired concentrations.

  • The cell culture medium was replaced with medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).

  • Plates were incubated for 72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Preliminary mechanistic studies suggest that active compounds from the 2-benzylisoindoline library may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Some isoindoline derivatives have been shown to act as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. The observed antiproliferative activity of the 2-benzylisoindoline analogs in this study warrants further investigation into their effects on microtubule dynamics.

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes BIA_Compound 2-Benzylisoindoline Derivative BIA_Compound->ERK Inhibits? BIA_Compound->AKT Inhibits?

Experimental Workflow

The screening process followed a systematic workflow to identify and characterize the anticancer potential of the synthesized library.

Experimental_Workflow cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Hit Characterization cluster_3 Lead Optimization Synthesis Synthesis of 2-Benzylisoindoline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) IC50_Determination->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Conclusion and Future Directions

The biological screening of the 2-benzylisoindoline-5-amine hydrochloride-based library has successfully identified several compounds with notable antiproliferative activity against human cancer cell lines. The structure-activity relationship data suggests that substitutions on the benzyl ring and modifications of the 5-amino group significantly influence the cytotoxic potency.

Future research will focus on the optimization of the lead compounds to enhance their efficacy and selectivity. Further mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these promising anticancer agents. The data presented in this guide provides a solid foundation for the continued development of this class of compounds as potential cancer therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-Benzylisoindolin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Benzylisoindolin-5-amine hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE, categorized by the level of protection. In most standard laboratory settings involving small quantities, Level C or D protection is appropriate, but a site-specific risk assessment should always be conducted to determine the exact requirements.

PPE LevelRespiratory ProtectionEye & Face ProtectionHand ProtectionProtective ClothingFootwear
Level D (Minimum) Not requiredSafety glasses with side shieldsStandard laboratory gloves (Nitrile, Neoprene)Laboratory coatClosed-toe shoes
Level C Air-purifying respirator with appropriate cartridges for organic vapors and acid gasesChemical splash goggles or face shieldChemical-resistant gloves (double-gloving recommended)Chemical-resistant apron or coveralls over laboratory coatChemical-resistant, steel-toe boots or shoe covers
Level B Self-contained breathing apparatus (SCBA) or supplied-air respiratorChemical splash goggles and face shieldInner and outer chemical-resistant glovesHooded chemical-resistant clothingChemical-resistant, steel-toe boots
Level A (Maximum) SCBA or supplied-air respiratorFully encapsulating chemical-protective suitInner and outer chemical-resistant glovesTotally encapsulating chemical-protective suitChemical-resistant, steel-toe boots

Note: The selection of PPE level is contingent on the scale of the operation, ventilation conditions, and the potential for spills or aerosol generation. Always consult your institution's environmental health and safety (EHS) guidelines.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation and Pre-Handling Check:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

    • Have a spill kit readily accessible that is appropriate for amine and hydrochloride compounds.

  • Donning Personal Protective Equipment:

    • Put on a laboratory coat and any additional protective clothing.

    • Don safety glasses or goggles. If a splash hazard exists, use a face shield.

    • Wear appropriate chemical-resistant gloves. For enhanced protection, consider double-gloving.

    • If the risk assessment indicates a need for respiratory protection, ensure the respirator is properly fitted and has the correct cartridges.

  • Chemical Handling:

    • Carefully open the container within the chemical fume hood to avoid inhalation of any dust or vapors.

    • Use a spatula or other appropriate tool to weigh and transfer the compound. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Properly remove and dispose of gloves and any other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.

    • Unused or excess solid material should also be disposed of as hazardous chemical waste.

    • Solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[1]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container should be disposed of according to institutional guidelines, which may involve defacing the label and placing it in a specific recycling or disposal stream.

  • Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the contents, including the full chemical name and any associated hazards.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_ppe Verify PPE Availability prep_area->check_ppe check_emergency Locate Emergency Equipment check_ppe->check_emergency spill_kit Ensure Spill Kit is Ready check_emergency->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem post_handle Post-Handling Cleanup handle_chem->post_handle segregate_waste Segregate Waste post_handle->segregate_waste dispose_container Dispose of Container segregate_waste->dispose_container label_waste Label Waste Container dispose_container->label_waste store_waste Store Waste Appropriately label_waste->store_waste final_disposal Final Disposal by EHS store_waste->final_disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.